ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYXMFOQGPEJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369443 | |
| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16459-35-1 | |
| Record name | ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Mechanisms, Protocols, and Key Considerations
An In-depth Technical Guide
Abstract
This technical guide provides a detailed exploration of the synthetic pathway for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and materials chemistry. The 5-aminopyrazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document delineates the most efficient and widely adopted synthetic route, beginning with a discussion of the underlying reaction principles and a step-by-step mechanistic analysis. A comprehensive, field-proven experimental protocol is provided, designed for reproducibility and validation. Furthermore, this guide addresses critical aspects of process optimization, safety, and characterization, tailored for researchers, chemists, and professionals in drug development.
Introduction
The 5-Aminopyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The 5-aminopyrazole core is a vital heterocyclic template that has garnered immense interest due to its extensive applications in the pharmaceutical and agrochemical sectors.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have recently been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, highlighting their relevance in modern oncology research.[4] The adaptability of this scaffold allows for diverse substitutions, making it a frequent starting point for the development of novel therapeutic agents.[5]
Profile of the Target Compound
This compound serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the creation of novel dyestuffs and biologically active compounds.[6] The presence of the nitro group offers a reactive handle for further chemical transformations, such as reduction to an amine, enabling the construction of elaborate molecular architectures.
Overview of Synthetic Strategies
The synthesis of 5-aminopyrazoles is well-established, with the most versatile and common method being the condensation reaction between a hydrazine derivative and a three-carbon component containing vicinal electrophilic centers.[1][2] While various precursors can be used, the reaction of a substituted hydrazine with an activated β-cyanovinyl ether, such as ethyl (ethoxymethylene)cyanoacetate (EMCA), provides a direct and high-yielding route to the desired 5-aminopyrazole-4-carboxylate core. This guide will focus on this primary pathway.
The Primary Synthetic Pathway: A Mechanistic Dissection
The most reliable synthesis of this compound involves a one-pot condensation-cyclization reaction between 4-nitrophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate .
Caption: Overall reaction scheme for the synthesis of the target pyrazole.
Reaction Principle and Causality
The reaction proceeds via a sequence of nucleophilic addition followed by an intramolecular cyclization and elimination. This transformation is a classic example of heterocyclic ring formation, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.[3][7]
Causality of Experimental Choices:
-
Reactant Choice: Ethyl (ethoxymethylene)cyanoacetate is an ideal substrate. The ethoxy group acts as an excellent leaving group, and the electron-withdrawing effects of both the nitrile (-CN) and the ester (-COOEt) groups render the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Solvent and Catalyst: Ethanol is a common solvent as it readily dissolves the reactants and has a suitable boiling point for reflux conditions. A catalytic amount of a weak acid, such as glacial acetic acid, is often employed. The acid protonates the ethoxy group, making it a better leaving group and accelerating the initial condensation step.[3][7]
Detailed Reaction Mechanism
The mechanism unfolds in a logical, stepwise fashion, which is crucial for understanding potential side reactions and for optimizing the protocol.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH₂) of 4-nitrophenylhydrazine on the electron-deficient β-carbon of the ethyl (ethoxymethylene)cyanoacetate.
-
Elimination: This addition is followed by the elimination of an ethanol molecule, forming a hydrazone-like intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This is the key ring-forming step.
-
Tautomerization/Aromatization: The resulting five-membered ring intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring system.
Caption: Stepwise mechanism of 5-aminopyrazole formation.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Nitrophenylhydrazine | Round-bottom flask (100 mL) |
| Ethyl (ethoxymethylene)cyanoacetate | Reflux condenser |
| Absolute Ethanol (Reagent Grade) | Magnetic stirrer and hot plate |
| Glacial Acetic Acid | Beakers and graduated cylinders |
| Deionized Water | Buchner funnel and filter flask |
| Ethyl Acetate (for TLC) | Thin Layer Chromatography (TLC) plates |
| Hexane (for TLC) | Rotary evaporator |
| Melting point apparatus |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrophenylhydrazine (e.g., 10.0 mmol, 1.53 g) and absolute ethanol (30 mL).
-
Reagent Addition: Stir the mixture until the hydrazine is mostly dissolved. To this suspension, add ethyl (ethoxymethylene)cyanoacetate (10.5 mmol, 1.78 g) in one portion, followed by 3-4 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A mobile phase of 30% ethyl acetate in 70% hexane is typically effective.
-
Procedure: Spot the starting material (4-nitrophenylhydrazine) and the reaction mixture on a TLC plate. The reaction is complete when the starting hydrazine spot is completely consumed. The product typically appears as a new, more polar spot.
-
-
Reaction Completion: Continue heating at reflux until the TLC analysis indicates the complete consumption of the 4-nitrophenylhydrazine (typically 2-4 hours).
Work-up and Purification
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. A solid precipitate of the product should form. The cooling process can be accelerated by placing the flask in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The resulting solid is often of high purity. If further purification is needed, recrystallization from ethanol can be performed.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., -NH₂, C=O ester, -NO₂).
-
Mass Spectrometry: To confirm the molecular weight.
Experimental Workflow and Process Considerations
Caption: A visual flowchart of the entire experimental process.
Safety Considerations
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or a water bath, and keep away from open flames.
Conclusion
The synthesis of this compound via the condensation of 4-nitrophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate is a robust, efficient, and highly reproducible method. The procedure is straightforward, utilizing readily available starting materials and standard laboratory equipment. By understanding the underlying chemical principles and following a validated protocol, researchers can reliably produce this valuable chemical intermediate for further application in drug discovery and materials science.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a "privileged structure" in drug discovery. This guide provides an in-depth technical overview of a specific pyrazole derivative, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This compound, featuring an electron-withdrawing nitrophenyl group, is of significant interest for its potential biological activities.
This document will delve into the structural characteristics, predicted physicochemical properties, and detailed experimental protocols for the comprehensive characterization of this molecule. The insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies required to effectively evaluate and utilize this compound in drug discovery and development programs.
Molecular Structure and Synthesis
The molecular structure of this compound is characterized by a central pyrazole ring substituted at key positions. The 4-nitrophenyl group at the N1 position significantly influences the electronic properties of the pyrazole ring. An amino group at the C5 position and an ethyl carboxylate group at the C4 position are crucial for establishing key intermolecular interactions and modulating the molecule's solubility and potential for hydrogen bonding.
Proposed Synthesis Workflow
Caption: Proposed synthesis of the title compound.
Step-by-Step Synthesis Protocol (Adapted)
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.
-
Reaction Conditions: The reaction can be catalyzed by a catalytic amount of a base (e.g., triethylamine) or an acid. The mixture is then heated to reflux and stirred for several hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a summary of the predicted and expected properties of this compound.
Quantitative Data Summary
| Property | Predicted/Estimated Value | Method | Reference |
| Molecular Formula | C₁₂H₁₂N₄O₄ | - | - |
| Molecular Weight | 276.25 g/mol | - | [4] |
| Melting Point | 194-196 °C | Prediction | [5] |
| pKa | 0.43 ± 0.14 | Prediction | [5] |
| logP | ~2.0 - 3.0 | Estimation based on analogs | [4] |
| Aqueous Solubility | Poorly soluble | General observation for similar structures | - |
Note: The melting point and pKa are for the 3-nitrophenyl isomer, which is expected to have similar properties to the 4-nitrophenyl isomer.
Experimental Protocols for Physicochemical Characterization
To provide researchers with the tools to validate the predicted properties and gain a deeper understanding of the compound, the following detailed experimental protocols are provided.
Determination of Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Caption: Shake-flask method for logP determination.
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in water-saturated n-octanol at a known concentration.
-
Partitioning: In a separatory funnel, add a known volume of the stock solution and a known volume of n-octanol-saturated water.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability.
Caption: Protocol for determining aqueous solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Determination of pKa by UV-Vis Spectrophotometry
The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Caption: UV-Vis spectrophotometry for pKa determination.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration in each of the buffer solutions.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Determination: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Spectroscopic and Structural Characterization
Predicted Spectral Data
Based on the analysis of structurally related pyrazole derivatives, the following spectral characteristics are anticipated for this compound.
| Technique | Expected Key Signals/Features |
| ¹H NMR | - Singlet for the pyrazole C3-H. - Signals for the ethyl group (triplet and quartet). - Signals in the aromatic region for the 4-nitrophenyl group. - Broad singlet for the NH₂ protons. |
| ¹³C NMR | - Signals for the pyrazole ring carbons. - Signals for the ethyl carboxylate group (carbonyl and aliphatic carbons). - Signals for the carbons of the 4-nitrophenyl group. |
| FT-IR | - N-H stretching vibrations for the amino group. - C=O stretching for the ester group. - N-O stretching for the nitro group. - Aromatic C-H and C=C stretching. |
| Mass Spec | - Molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation pattern. |
| UV-Vis | - Absorption maxima characteristic of the conjugated pyrazole-nitrophenyl system. |
X-ray Crystallography Insights
While a crystal structure for the title compound is not available, the crystal structure of the closely related ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate provides valuable insights.[3][6] It is expected that the pyrazole ring will be largely planar. The 4-nitrophenyl ring is likely to be twisted out of the plane of the pyrazole ring. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is anticipated, which would contribute to the planarity of the pyrazole-amino-carboxylate fragment. Intermolecular hydrogen bonds involving the amino group and the nitro group are also likely to play a significant role in the crystal packing.
Conclusion
This compound is a compound with significant potential in drug discovery due to its pyrazole core and functional group decorations. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for their experimental determination. By following the methodologies outlined herein, researchers can obtain the critical data necessary to advance their understanding of this molecule and effectively integrate it into their research and development pipelines. The combination of predictive insights and robust experimental workflows presented here serves as a valuable resource for the scientific community engaged in the exploration of novel pyrazole-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 16459-34-0 CAS MSDS (ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS number 16459-34-0
An In-Depth Technical Guide to Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS Number: 16459-34-0 (See Note on Isomer Specificity)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and materials chemistry. Pyrazole derivatives are recognized as a "privileged scaffold" due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document delves into the synthesis, structural characteristics, spectroscopic profile, and key applications of this molecule, positioning it as a versatile building block for the development of novel chemical entities. The protocols and analyses presented herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous resource.
A Note on Isomer Specificity and CAS Number: The provided CAS number, 16459-34-0, is most frequently attributed in chemical databases to the isomeric compound, ethyl 5-amino-1-(3-nitrophenyl )-1H-pyrazole-4-carboxylate.[4][5] This guide will focus on the titled 4-nitrophenyl isomer as requested, drawing upon synthetic and characterization data from this compound and its close structural analogs to provide a robust and relevant technical profile. Researchers should exercise diligence in sourcing and confirming the specific isomer for their application.
Introduction and Strategic Importance
The 5-aminopyrazole core is a cornerstone in modern drug discovery.[3][6] Its unique arrangement of nitrogen atoms allows for multiple points of hydrogen bonding, while the amino and adjacent ester functionalities serve as versatile synthetic handles for molecular elaboration. The introduction of a 1-(4-nitrophenyl) substituent imparts distinct electronic properties, primarily through the strong electron-withdrawing nature of the nitro group.[4] This influences the reactivity of the pyrazole ring and provides a site for further chemical modification (e.g., reduction to an amine), thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. This compound is not an end-product but a critical intermediate, valued for its potential to be transformed into a diverse array of more complex, biologically active molecules.[4][7][8]
Physicochemical and Structural Properties
The structural integrity and physicochemical properties of the title compound are fundamental to its application. While extensive crystallographic data for the precise 4-nitro isomer is not publicly available, analysis of closely related structures, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, provides critical insights.[1][9][10]
Key Structural Insights:
-
Planarity and Stability: The pyrazole ring, along with its C4-carboxylate and C5-amino substituents, tends to be highly planar. This conformation is significantly stabilized by a strong intramolecular N-H···O hydrogen bond formed between one of the amino protons and the carbonyl oxygen of the ester group.[1][9]
-
Dihedral Angle: The 4-nitrophenyl ring is typically twisted out of the plane of the pyrazole core. In analogous structures, this dihedral angle is significant (e.g., ~54°), which can influence intermolecular packing and receptor binding interactions.[1][10]
-
Intermolecular Interactions: The remaining amino proton and the pyrazole ring nitrogen are available for intermolecular hydrogen bonding, often leading to the formation of one-dimensional chains or tapes in the solid state.[1][9]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16459-34-0 (See note on isomerism) | - |
| Molecular Formula | C₁₂H₁₂N₄O₄ | [4] |
| Molecular Weight | 276.25 g/mol | [4] |
| Appearance | Expected to be a yellow to off-white solid | Inferred |
| Melting Point | 194-196 °C (for 3-nitro isomer) | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, hot ethanol) | Inferred |
Synthesis and Mechanism
The most direct and widely employed route to this class of pyrazoles is the condensation and subsequent cyclization of a substituted hydrazine with an activated cyanoacetate derivative.[6][11] The causality behind this choice lies in the high reliability and modularity of the reaction, allowing for diverse substitutions on the phenyl ring.
Synthetic Pathway and Rationale
The synthesis involves the reaction of 4-nitrophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate (commonly known as ethyl (ethoxymethylene)cyanoacetate). The ethoxymethylene group serves as an excellent leaving group, and the reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst, as it facilitates both the initial condensation and the final dehydration step.
Caption: Synthetic pathway for the target pyrazole.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on established literature procedures for analogous compounds. It must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the hydrazine is fully dissolved.
-
Addition of Second Reactant: To the stirring solution, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.
-
Workup - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate (typically yellow) will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold water (3 x 50 mL) to remove residual acetic acid, followed by a small amount of cold ethanol (20 mL) to remove unreacted starting materials.
-
Drying & Recrystallization: Dry the product in a vacuum oven at 60 °C. For higher purity, the solid can be recrystallized from hot ethanol. The yield is typically in the range of 70-85%.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of analysis.
Caption: A logical workflow for compound characterization.
Expected Spectroscopic Data
The following table summarizes the expected spectral characteristics based on the compound's structure and data from close analogs.[12][13][14]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| FT-IR | N-H Stretch (Amino) | 3450 - 3300 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of -NH₂ |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | C-H bonds on the phenyl ring | |
| C=O Stretch (Ester) | ~1700 cm⁻¹ | Carbonyl of the ethyl ester | |
| C=N / C=C Stretch | 1620 - 1580 cm⁻¹ | Pyrazole and phenyl ring vibrations | |
| N-O Stretch (Nitro) | 1530 & 1350 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of -NO₂ | |
| ¹H NMR | Ethyl -CH₃ (t) | δ 1.2 - 1.4 ppm | Triplet, J ≈ 7 Hz |
| Ethyl -CH₂ (q) | δ 4.2 - 4.4 ppm | Quartet, J ≈ 7 Hz | |
| Amino -NH₂ (br s) | δ 5.5 - 6.5 ppm | Broad singlet, exchangeable with D₂O | |
| Pyrazole C3-H (s) | δ 7.8 - 8.0 ppm | Singlet, characteristic pyrazole proton | |
| Aromatic H (d) | δ 7.9 - 8.1 ppm | Doublet for protons ortho to the pyrazole | |
| Aromatic H (d) | δ 8.3 - 8.5 ppm | Doublet for protons ortho to the nitro group |
| Mass Spec | [M]⁺ | m/z = 276.08 | Molecular ion peak corresponding to C₁₂H₁₂N₄O₄ |
Reactivity and Applications in R&D
The title compound is a strategic intermediate due to its three primary reactive sites: the 5-amino group, the 4-carboxylate group, and the 4-nitro group. This trifunctional nature allows for selective and sequential modifications to build molecular complexity.
-
Amino Group (C5): As a nucleophile, it readily reacts with electrophiles. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases or build fused heterocyclic rings (e.g., pyrazolo[3,4-d]pyrimidines), which are potent kinase inhibitors.
-
Ester Group (C4): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. This is a common strategy for introducing diversity and modulating pharmacokinetic properties.
-
Nitro Group (Phenyl Ring): Can be readily reduced to an aniline derivative using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This unmasks a new nucleophilic site on the phenyl ring, allowing for a completely different vector of chemical elaboration.
Caption: Key derivatization pathways and target applications.
Safety and Handling
While a specific toxicological profile for this compound is not available, it should be handled with standard laboratory precautions for novel organic compounds.
-
GHS Classification (Predicted): Based on analogs, it may cause skin and serious eye irritation. May also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-sealed container away from strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined structural features, and multiple points for chemical modification make it an ideal starting point for the generation of diverse chemical libraries. The insights and protocols provided in this guide offer researchers a solid foundation for utilizing this versatile building block in their research and development programs.
References
- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | 16459-34-0 | Benchchem [benchchem.com]
- 5. 16459-34-0 CAS MSDS (ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 5-amino-1-(4-chloro-2-nitro-phen-yl)-1H-pyrazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Elucidation of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous biologically active compounds. Their versatile nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. This guide focuses on a specific, yet representative, member of this family: ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential biological targets, and structure-activity relationships (SAR).
This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of methods, we will delve into the underlying principles of each analytical technique, the rationale behind experimental choices, and the logical framework for integrating disparate data streams into a cohesive and unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who seek not only to identify a molecule but to fundamentally understand its chemical identity.
Synthetic Pathway: A Gateway to the Target Molecule
The journey to structural elucidation begins with the synthesis of the target compound. The most common and efficient route to 5-aminopyrazole derivatives involves the condensation of a hydrazine with a β-ketonitrile or a related precursor. For our target molecule, a plausible and widely utilized synthetic strategy is the reaction of ethyl 2-cyano-3-ethoxyacrylate with 4-nitrophenylhydrazine.
The mechanism of this reaction is a classic example of a nucleophilic addition-elimination cascade. The hydrazine nitrogen attacks the electron-deficient carbon of the activated alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. The choice of reactants is critical; the 4-nitrophenylhydrazine provides the N-aryl substituent, while the ethyl 2-cyano-3-ethoxyacrylate furnishes the C4-carboxylate and C5-amino functionalities after tautomerization.
Spectroscopic Interrogation: Unveiling the Molecular Architecture
With the purified compound in hand, the next phase involves a multi-pronged spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is the key to a definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity of the different functional groups.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. Based on the analysis of structurally similar compounds, the expected ¹H NMR spectrum of the target molecule would exhibit the following key signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole C3-H | ~ 7.8 - 8.2 | Singlet (s) | 1H | The lone proton on the pyrazole ring is deshielded by the aromatic system and the adjacent nitrogen atom. |
| Nitrophenyl H (ortho to NO₂) | ~ 8.3 - 8.5 | Doublet (d) | 2H | These protons are strongly deshielded by the electron-withdrawing nitro group. They will appear as a doublet due to coupling with the meta protons. |
| Nitrophenyl H (meta to NO₂) | ~ 7.6 - 7.8 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons and will also appear as a doublet. |
| Amino (-NH₂) | ~ 5.5 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly due to hydrogen bonding and exchange with solvent. The signal is often broad. |
| Ethyl (-OCH₂CH₃) | ~ 4.2 - 4.4 | Quartet (q) | 2H | The methylene protons are adjacent to the ester oxygen and are split into a quartet by the neighboring methyl protons. |
| Ethyl (-OCH₂CH₃) | ~ 1.2 - 1.4 | Triplet (t) | 3H | The methyl protons are split into a triplet by the adjacent methylene protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The expected chemical shifts are as follows:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | ~ 160 - 165 | The carbonyl carbon of the ester group is highly deshielded. |
| Pyrazole C5 | ~ 150 - 155 | This carbon is attached to the amino group and is part of the aromatic pyrazole ring. |
| Nitrophenyl C (ipso to NO₂) | ~ 145 - 150 | The carbon directly attached to the nitro group is significantly deshielded. |
| Pyrazole C3 | ~ 140 - 145 | The carbon bearing the lone proton in the pyrazole ring. |
| Nitrophenyl C (ipso to Pyrazole) | ~ 138 - 142 | The carbon of the phenyl ring attached to the pyrazole nitrogen. |
| Nitrophenyl C (ortho to NO₂) | ~ 125 - 130 | These carbons are deshielded by the nitro group. |
| Nitrophenyl C (meta to NO₂) | ~ 120 - 125 | These carbons are less affected by the nitro group. |
| Pyrazole C4 | ~ 90 - 95 | This carbon is attached to the carboxylate group and is part of the pyrazole ring. |
| Ethyl (-OCH₂CH₃) | ~ 60 - 65 | The methylene carbon of the ethyl group. |
| Ethyl (-OCH₂CH₃) | ~ 14 - 16 | The methyl carbon of the ethyl group. |
2D NMR Spectroscopy: Connecting the Dots
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.
-
COSY: This experiment reveals proton-proton couplings. For our target molecule, a COSY spectrum would show correlations between the ortho and meta protons on the nitrophenyl ring, and between the methylene and methyl protons of the ethyl group.
-
HSQC: This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Perform COSY and HSQC experiments using standard pulse sequences.
-
Data Processing and Analysis: Process the acquired data using appropriate software to obtain the final spectra for interpretation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional moieties.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretching | 3400 - 3200 | Medium-Strong | Amino (-NH₂) |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium | Pyrazole and Phenyl Rings |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium | Ethyl Group |
| C=O Stretching | 1720 - 1700 | Strong | Ester Carbonyl |
| N-O Stretching (Asymmetric) | 1550 - 1500 | Strong | Nitro (-NO₂) |
| C=C and C=N Stretching | 1600 - 1450 | Medium-Strong | Aromatic Rings |
| N-O Stretching (Symmetric) | 1350 - 1300 | Strong | Nitro (-NO₂) |
| C-O Stretching | 1250 - 1150 | Strong | Ester |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For our target molecule, the molecular formula is C₁₂H₁₂N₄O₄, and the calculated monoisotopic mass is 276.0862 g/mol .
Expected Fragmentation Pattern:
Upon ionization in the mass spectrometer, the molecular ion (M⁺˙) will undergo fragmentation. The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragment ions include:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of the nitro group (-NO₂): [M - 46]⁺
-
Cleavage of the pyrazole ring: This can lead to a variety of smaller fragments.
-
Fragments corresponding to the 4-nitrophenyl cation: [C₆H₄NO₂]⁺ (m/z 122)
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the masses of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce structural information.
Integrating the Data: A Holistic Approach to Structure Confirmation
The definitive structure of this compound is established by the synergistic integration of all spectroscopic data.
Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of this compound.
The molecular formula is confirmed by high-resolution mass spectrometry. The presence of the key functional groups (amino, nitro, ester) is unequivocally established by IR spectroscopy. The detailed connectivity and the carbon-hydrogen framework are elucidated through a comprehensive analysis of ¹H, ¹³C, and 2D NMR data. The chemical shifts in the NMR spectra are consistent with the proposed structure, taking into account the electronic effects of the various substituents. For instance, the strong electron-withdrawing nature of the 4-nitrophenyl group is evident in the downfield chemical shifts of the aromatic protons.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process that relies on the careful application and interpretation of multiple analytical techniques. This guide has outlined a logical and robust workflow, from synthesis to final structure confirmation, emphasizing the importance of a multi-technique approach. By understanding the principles behind each method and by critically evaluating the data they provide, researchers can confidently and accurately determine the structure of new chemical entities, paving the way for further investigation into their chemical and biological properties.
The Pyrazole Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazole core, delving into its fundamental properties, its role as a versatile pharmacophore and bioisostere, and its impact on drug design and development. We will explore key FDA-approved drugs, their mechanisms of action, and the structure-activity relationships that underpin their therapeutic efficacy. Furthermore, this guide will provide detailed experimental protocols for the synthesis of pyrazole-containing compounds and offer insights into the future of this remarkable heterocyclic system in the ongoing quest for novel therapeutics.
The Pyrazole Core: Physicochemical Properties and Strategic Advantages in Drug Design
The pyrazole ring is a five-membered aromatic heterocycle with the molecular formula C₃H₄N₂.[1] Its distinct electronic and structural features make it a highly attractive moiety for medicinal chemists.
Key Physicochemical Properties:
-
Aromaticity and Stability: The pyrazole ring possesses six delocalized π-electrons, conferring aromatic character and significant chemical stability.[2] This stability is crucial for a drug molecule to withstand metabolic degradation and maintain its structural integrity in vivo.
-
Hydrogen Bonding Capabilities: The pyrazole ring features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom).[3][4] This dual functionality allows for versatile interactions with biological targets such as enzymes and receptors, often playing a pivotal role in binding affinity and selectivity.
-
Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment to the pyrazole ring, influencing its solubility, membrane permeability, and interactions with polar residues in protein binding pockets.
-
Tunable Lipophilicity: While the parent pyrazole is relatively polar, its lipophilicity can be readily modulated by the introduction of various substituents at its three carbon atoms and one of the nitrogen atoms. This tunability is a key advantage in optimizing the pharmacokinetic profile of a drug candidate.[5]
-
pKa Value: Pyrazole is a weak base with a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1). This lower basicity can be advantageous in drug design, as it can reduce off-target effects associated with strong basicity and improve oral bioavailability.
These properties collectively contribute to the pyrazole ring's ability to serve as a versatile scaffold that can be tailored to achieve desired pharmacological and pharmacokinetic profiles.
The Pyrazole Ring as a Versatile Pharmacophore: A Multitude of Biological Activities
The pyrazole scaffold is a cornerstone in the design of drugs targeting a diverse array of diseases. Its ability to present substituents in a well-defined three-dimensional space allows for precise interactions with a wide range of biological targets. This has led to the development of pyrazole-containing drugs with anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective activities, among others.[6][7]
Table 1: Selected FDA-Approved Pyrazole-Containing Drugs and their Therapeutic Applications
| Brand Name | Generic Name | Year of Approval (US) | Therapeutic Indication(s) | Mechanism of Action |
| Celebrex® | Celecoxib | 1998 | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | Selective COX-2 Inhibitor |
| Viagra® | Sildenafil | 1998 | Erectile Dysfunction, Pulmonary Arterial Hypertension | Phosphodiesterase 5 (PDE5) Inhibitor |
| Xeljanz® | Tofacitinib | 2012 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Janus Kinase (JAK) Inhibitor |
| Zejula® | Niraparib | 2017 | Ovarian, Fallopian Tube, and Peritoneal Cancer | Poly (ADP-ribose) polymerase (PARP) Inhibitor |
| Balversa™ | Erdafitinib | 2019 | Urothelial Carcinoma | Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitor |
| Orladeyo® | Berotralstat | 2020 | Hereditary Angioedema | Plasma Kallikrein Inhibitor |
| Verquvo® | Vericiguat | 2021 | Heart Failure | Soluble Guanylate Cyclase (sGC) Stimulator |
| Sunlenca® | Lenacapavir | 2022 | Multidrug-Resistant HIV-1 Infection | HIV-1 Capsid Inhibitor |
| Zavzpret™ | Zavegepant | 2023 | Acute Treatment of Migraine | Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist |
| Attruby™ | Acoramidis | 2024 | Cardiomyopathy of Transthyretin-Mediated Amyloidosis | Transthyretin Stabilizer |
Case Study: The Pyrazole Ring in Selective COX-2 Inhibition - The Story of Celecoxib
Celecoxib (Celebrex®) is a landmark example of a successful drug centered on a pyrazole scaffold. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[8] The selective inhibition of COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[9]
The pyrazole ring in Celecoxib is instrumental to its mechanism of action. The diaryl-substituted pyrazole structure allows the molecule to fit into the larger and more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the more constricted active site of COX-1.
Key Interactions of Celecoxib with the COX-2 Active Site:
The sulfonamide moiety of Celecoxib inserts into a hydrophilic side pocket of the COX-2 active site, where it forms hydrogen bonds with key amino acid residues such as Arginine (Arg513) and Histidine (His90).[10] The trifluoromethyl group on the pyrazole ring occupies a hydrophobic pocket, further enhancing binding affinity. The p-tolyl group on the pyrazole ring also engages in hydrophobic interactions within the active site.
Caption: Interaction of Celecoxib with the COX-2 active site.
The Pyrazole Ring as a Bioisostere: A Strategy for Optimizing Drug Properties
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. The pyrazole ring is an effective bioisostere for a variety of functional groups, most notably the amide bond.[10][11]
Rationale for Pyrazole as an Amide Bioisostere:
-
Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases in the body, leading to rapid drug clearance. The chemically robust pyrazole ring offers a significant improvement in metabolic stability.[12]
-
Conformational Rigidity: The planar and rigid nature of the pyrazole ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.
-
Improved Physicochemical Properties: Replacing an amide with a pyrazole can modulate a compound's lipophilicity and solubility, which can be fine-tuned to enhance oral bioavailability and other pharmacokinetic parameters.
-
Mimicry of Hydrogen Bonding: The pyrazole ring can mimic the hydrogen bonding pattern of a trans-amide, with one hydrogen bond donor and one acceptor, allowing it to maintain key interactions with the biological target.[9]
A notable example is the development of prolylcarboxypeptidase (PrCP) inhibitors, where a pyrazole was successfully used as a non-classical bioisostere for an amide group, demonstrating the utility of this strategy in overcoming the liabilities of amide-containing compounds.[10]
Experimental Protocols: Synthesis of Pyrazole-Containing Compounds
The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classic and widely used method. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Protocol 1: Knorr Pyrazole Synthesis of a Phenylpyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring for 1 hour.
-
Work-up: After the reaction is complete (monitored by TLC), add 10 mL of water to the hot reaction mixture while stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.
Caption: Workflow for the Knorr pyrazole synthesis.
Protocol 2: Synthesis of Celecoxib
The industrial synthesis of Celecoxib typically involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction.[12]
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
In a suitable reactor, charge toluene and sodium hydride.
-
Heat the mixture to 60-65°C with stirring.
-
Simultaneously add 4'-methylacetophenone and ethyl trifluoroacetate dropwise.
-
Maintain the temperature at 60-65°C for 1 hour after the addition is complete.
-
Cool the reaction mixture to 30°C and quench with 15% hydrochloric acid.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the intermediate dione.
Step 2: Cyclocondensation to Synthesize Celecoxib
-
To a reaction vessel, add the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1, 4-hydrazinylbenzenesulfonamide hydrochloride, and methanol.[12]
-
Heat the mixture to 65°C and stir for 10 hours.[12]
-
Cool the reaction mixture to 25-30°C and remove the solvent under vacuum to yield crude Celecoxib.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Challenges and Future Perspectives
While the pyrazole scaffold has proven to be incredibly valuable in drug discovery, challenges remain. Issues such as poor solubility and bioavailability can sometimes limit the clinical application of pyrazole derivatives.[5] Therefore, ongoing research is focused on developing novel synthetic methodologies to access diverse pyrazole analogues and employing advanced formulation strategies to improve their pharmacokinetic profiles.
The future of pyrazole-based drug discovery is bright. The metabolic stability of the pyrazole ring is a significant advantage that will continue to be exploited.[12] We can anticipate the emergence of more pyrazole-containing drugs in the coming years, particularly in the areas of oncology, immunology, and infectious diseases. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities also represents an exciting new frontier.[13]
Conclusion
The pyrazole ring is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its unique combination of physicochemical properties, synthetic tractability, and diverse biological activities has solidified its status as a privileged scaffold in medicinal chemistry. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the pyrazole core continues to be a rich source of innovation. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Nitrophenyl Moiety in the Design and Function of Pyrazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved therapeutics. Its biological activity, however, is critically dependent on the nature of its substituents. Among these, the 4-nitrophenyl group holds a position of particular significance. This technical guide provides an in-depth analysis of the multifaceted role of the 4-nitrophenyl moiety in pyrazole derivatives. We will dissect its profound influence on the molecule's physicochemical properties, driven by its strong electron-withdrawing nature, and explore how these electronic effects translate into specific, high-affinity interactions with biological targets. Through a detailed examination of structure-activity relationships in anticancer, antimicrobial, and anti-inflammatory agents, this guide illuminates the causal mechanisms by which this substituent drives therapeutic potential. Complete with detailed synthetic and assay protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the 4-nitrophenyl pyrazole scaffold in modern drug discovery.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are widely regarded as "privileged scaffolds" in drug discovery.[1][2][3][4] This status is earned due to their metabolic stability and versatile synthetic accessibility, but most importantly, their ability to act as a robust framework for presenting functional groups in precise three-dimensional orientations. This allows for tailored interactions with a wide array of biological targets.
The therapeutic landscape is populated with successful drugs built upon this core, including the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, underscoring the scaffold's clinical relevance.[1][5] The functional diversity and biological activity of pyrazole-based compounds are dictated by the substituents attached to the ring. The strategic introduction of specific moieties can modulate a compound's electronic profile, lipophilicity, and steric properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic behavior. This guide focuses specifically on the 4-nitrophenyl substituent, a group that imparts a unique and potent set of characteristics to the pyrazole core.
Physicochemical Impact of the 4-Nitrophenyl Group
The introduction of a 4-nitrophenyl group onto a pyrazole derivative is not a trivial substitution; it fundamentally alters the electronic and physical nature of the entire molecule. This is primarily due to the potent electron-withdrawing properties of the nitro (-NO₂) group.
Potent Electron-Withdrawing Effects
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry, exerting its influence through two distinct mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring through the sigma bonds.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the phenyl ring onto its oxygen atoms through resonance, as depicted below. This effect is most pronounced when the nitro group is at the para (or ortho) position relative to the point of attachment to the pyrazole scaffold.
This powerful combination results in a significant polarization of the molecule, rendering the phenyl ring electron-deficient and influencing the electronic character of the pyrazole core itself.[6][7] Phenol, for instance, has a pKa of approximately 9.95, while 4-nitrophenol is significantly more acidic with a pKa of 7.15, a direct consequence of the nitro group's ability to stabilize the resulting phenoxide conjugate base.[6]
Caption: Electronic influence of the 4-nitro group.
Impact on the Pyrazole Core and Molecular Interactions
The electron sink created by the 4-nitrophenyl group has profound consequences for the pyrazole's properties and its potential to interact with biological macromolecules.
-
Modulation of Basicity: The pyrazole ring contains a basic nitrogen atom (N2). The electron-withdrawing effect of the 4-nitrophenyl substituent reduces the electron density on this nitrogen, thereby decreasing its basicity (pKb).[8] This can be critical for avoiding unwanted protonation under physiological conditions, which might otherwise hinder a compound's ability to cross cell membranes or fit into a hydrophobic binding pocket.
-
Creation of Interaction Hotspots: The nitro group itself provides potent hydrogen bond accepting capabilities through its two oxygen atoms. Furthermore, the electron-deficient nature of the nitrophenyl ring makes it an excellent partner for π-π stacking interactions, particularly with electron-rich aromatic amino acid residues like tryptophan or tyrosine found in enzyme active sites.[4]
Role in Mediating Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The physicochemical changes induced by the 4-nitrophenyl group directly translate into potent and often specific biological activities. This moiety is not merely a passive structural element but an active pharmacophoric feature.
Enhancing Receptor-Ligand Interactions in Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][9][10] The 4-nitrophenyl group enhances this potential by providing additional anchor points within the ATP-binding pocket of kinases. The bromo and nitrophenyl groups can engage in halogen bonding, pi-stacking, and hydrogen bonding.[9] A SAR study on a series of Aurora A kinase inhibitors revealed that the nitro group was the most optimal substituent for activity compared to hydrogen, methyl, methoxy, or chloro groups.[10]
Caption: Potential binding interactions in a kinase active site.
Application in Anticancer Drug Design
The role of 4-nitrophenyl pyrazoles is particularly prominent in oncology research. Numerous derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1][5][11]
For example, certain pyrazole-thiadiazole hybrids incorporating a 4-nitrophenyl moiety have been investigated as EGFR inhibitors, a key target in non-small cell lung cancer.[4][12] Other studies have identified 4-nitrophenyl pyrazoles as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, and Aurora kinases, which are essential for mitosis.[10][11][13]
Table 1: Selected Anticancer Activity of 4-Nitrophenyl Pyrazole Derivatives
| Compound Class | Target / Cell Line | Reported Activity (IC₅₀) | Reference |
| Pyrazolo[4,3-f]quinoline | Aurora A Kinase | 0.16 µM | [10] |
| Pyrazolo[4,3-f]quinoline | HCT116 (Colon Cancer) | 0.39 µM | [10] |
| Pyrazole-Thiadiazole Hybrid | EGFR Kinase | (Docking studies suggest high affinity) | [4][12] |
| Indole-Pyrazole Hybrid | CDK2 | 0.074 - 0.095 µM | [11] |
| Pyrazole Carbaldehyde Deriv. | MCF7 (Breast Cancer) | 0.25 µM | [11] |
Role in Antimicrobial Agents
The 4-nitrophenyl group has also been incorporated into pyrazole derivatives in the search for new antimicrobial agents. Several studies have reported significant antibacterial and antifungal activity.[14][15][16] For instance, certain derivatives have shown high activity against Escherichia coli and Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL.[16] Another compound demonstrated notable antifungal activity against Aspergillus niger with an MIC of 1 µg/mL.[16]
However, it is crucial to note that the presence of the 4-nitrophenyl group is not a universal panacea for antimicrobial potency. Some studies have reported very low antibacterial activity for certain derivatives, highlighting the importance of the entire molecular architecture in determining the final biological effect.[17][18][19]
Table 2: Selected Antimicrobial Activity of 4-Nitrophenyl Pyrazole Derivatives
| Compound Description | Target Organism | Reported Activity (MIC) | Reference |
| Pyrazole Mannich Base (Cpd 3) | E. coli | 0.25 µg/mL | |
| Pyrazole Mannich Base (Cpd 4) | S. epidermidis | 0.25 µg/mL | |
| Pyrazole Mannich Base (Cpd 2) | A. niger | 1 µg/mL | |
| 3-(4'-nitrophenyl)-4,5-dihydro pyrazole | (Various bacteria) | Very low activity | [17][18] |
Synthetic and Experimental Methodologies
The translation of a chemical concept into a viable drug candidate relies on robust and reproducible experimental protocols. This section provides both a general synthetic workflow and specific, detailed methodologies for the synthesis and evaluation of 4-nitrophenyl pyrazole derivatives.
General Synthesis Workflow
A prevalent and effective method for synthesizing 4-nitrophenyl-substituted pyrazoles (specifically dihydro pyrazoles or pyrazolines) involves the cyclocondensation reaction between a chalcone intermediate and a hydrazine derivative.[15][17] The chalcone is typically prepared via a Claisen-Schmidt condensation between an appropriate ketone and 4-nitrobenzaldehyde.
Caption: General workflow for the synthesis of 4-nitrophenyl pyrazoles.
Detailed Experimental Protocol: Synthesis of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from a reported synthesis of N-acetyl pyrazole precursors.[15]
Objective: To synthesize the chalcone intermediate required for pyrazole ring formation.
Materials:
-
5-(4-nitrophenyl)furan-2-carbaldehyde
-
Substituted acetophenone (e.g., 4-chloroacetophenone)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
40% Sodium Hydroxide (NaOH) solution
Procedure:
-
In a suitable flask, dissolve 5-(4-nitrophenyl)furan-2-carbaldehyde (1.0 eq) in a solvent mixture of methanol and DMF (e.g., 15 mL + 5 mL).
-
Add the substituted acetophenone (1.0 eq) to the solution.
-
While stirring, add 40% NaOH solution dropwise (e.g., 1 mL) to make the reaction mixture alkaline.
-
Stir the reaction mixture vigorously at room temperature for 20-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Isolate the product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
Characterize the product using FTIR, ¹H-NMR, and Mass Spectrometry.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general framework for assessing the inhibitory activity of a synthesized compound against a target kinase, based on common methodologies like the ADP-Glo™ assay.[20]
Objective: To determine the IC₅₀ value of a 4-nitrophenyl pyrazole derivative against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the inhibitor compound in DMSO, then further dilute in kinase buffer to achieve the desired final assay concentrations (typically from 10 µM to 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Kinase Reaction: a. To the wells of the microplate, add the kinase buffer. b. Add the serially diluted inhibitor compound or DMSO control. c. Add the substrate/ATP mix. d. Initiate the reaction by adding the kinase enzyme to all wells except the background control. e. Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Signal Detection (ADP-Glo™ Workflow): a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data, setting the DMSO control as 100% activity and a potent known inhibitor as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Outlook
The 4-nitrophenyl group is a powerful and versatile substituent in the design of pyrazole-based bioactive molecules. Its role extends far beyond that of a simple structural placeholder. Through its potent electron-withdrawing effects, it modulates the physicochemical properties of the pyrazole core, enhancing its drug-like characteristics. Furthermore, it actively participates in high-affinity binding to biological targets, particularly protein kinases, through a combination of hydrogen bonding and π-stacking interactions. This has established 4-nitrophenyl pyrazoles as a highly promising class of compounds in anticancer research.
Future research in this area could explore several exciting avenues:
-
Prodrug Strategies: The nitro group is susceptible to metabolic reduction in vivo to form amino or hydroxylamino groups. This bio-reductive activation could be harnessed to design tumor-targeted prodrugs that are selectively activated in the hypoxic environment of solid tumors.
-
Bioisosteric Replacement: Investigating bioisosteres for the nitro group, such as cyano (-CN) or sulfone (-SO₂R) groups, could lead to derivatives with improved pharmacokinetic profiles or reduced potential for toxicity while retaining the desired electronic properties.
-
Exploration of New Targets: While kinase inhibition is a major application, the unique electronic and binding properties conferred by the 4-nitrophenyl group could be leveraged to design inhibitors for other enzyme classes or to disrupt challenging protein-protein interactions.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Whitepaper: Unlocking the Therapeutic Potential of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
A Technical Guide for Strategic Research and Development
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for a wide array of clinical conditions.[1] This guide focuses on a specific, high-potential derivative: Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate . This molecule is not merely a synthetic intermediate but a strategic starting point for discovering next-generation therapeutics. Its structure combines three key pharmacophoric elements: the proven 5-aminopyrazole core, a versatile ethyl carboxylate handle, and an electronically distinct 4-nitrophenyl moiety. This document provides an in-depth analysis of the compound's features and outlines promising, data-supported research avenues in oncology, infectious diseases, and inflammatory conditions. We present actionable experimental workflows and protocols to guide researchers in systematically exploring its vast therapeutic potential.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a metabolically stable and synthetically accessible scaffold that has seen a surge in clinical applications.[1][2] Its unique electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility while providing crucial hydrogen bond donor and acceptor capabilities.[1] This adaptability has led to the development of blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of kinase inhibitors for cancer therapy, including Pirtobrutinib and Asciminib.[2][3] The prevalence of this scaffold in clinically successful drugs underscores its importance and validates the exploration of novel derivatives.[4][5]
Deconstructing the Core Molecule: Pharmacophoric Analysis
The therapeutic potential of this compound can be understood by dissecting its constituent parts. Each functional group presents a unique opportunity for interaction with biological targets and for synthetic modification.
Caption: Key pharmacophoric features of the title compound.
-
5-Aminopyrazole Core: This is arguably the most critical feature. The 5-aminopyrazole motif is a well-established "hinge-binding" fragment in a vast number of protein kinase inhibitors.[6] It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for achieving high potency.
-
Ethyl Carboxylate Group: This group acts as a hydrogen bond acceptor and provides a primary site for synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a diverse array of amides, opening a straightforward path to library synthesis and structure-activity relationship (SAR) studies.[7]
-
1-(4-Nitrophenyl) Group: The nitrophenyl ring significantly influences the molecule's electronic properties and provides opportunities for π-stacking interactions within a target's binding pocket. The nitro group is a strong electron-withdrawing group that can be reduced to an amine, providing another vector for chemical modification and library development.
High-Potential Research Areas & Strategic Directions
Based on the extensive literature on pyrazole derivatives, three primary research avenues stand out for this molecule.
Anticancer Therapeutics: A Focus on Kinase Inhibition
The aberrant activity of protein kinases is a hallmark of many cancers, making them high-value therapeutic targets.[4] The structural similarity of the 5-aminopyrazole core to scaffolds found in approved kinase inhibitors makes this the most promising research direction.
Rationale: Derivatives of 5-aminopyrazole are known to form the basis of potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), BRAF, and Cyclin-Dependent Kinases (CDKs).[4][8] The amino group and adjacent pyrazole nitrogen atom mimic the hydrogen bonding pattern of adenine, enabling competitive binding at the ATP pocket of these enzymes.
Proposed Research Targets:
-
FGFRs: Aberrant FGFR signaling is a key driver in various cancers. Recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been successfully designed as potent covalent inhibitors of FGFRs, demonstrating nanomolar efficacy against both wild-type and drug-resistant mutant forms.[8]
-
BRAF: The BRAF V600E mutation is a common driver in melanoma and other cancers. Pyrazole-containing compounds have been identified with potent inhibitory activity against this target.[9]
-
Other Kinases: The scaffold's versatility suggests broader screening against a panel of cancer-relevant kinases (e.g., EGFR, Src, VEGFR-2) is warranted.[4]
Novel Antimicrobial Agents & Adjuvants
The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have consistently shown promise in this area, exhibiting activity against challenging Gram-positive pathogens.[2]
Rationale: Aniline-derived pyrazole compounds have been reported as potent antibacterial agents with selective activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[3] Critically, the title molecule has been explicitly used as a synthetic intermediate (after N-Boc protection) in the development of antibiotic adjuvants designed to combat resistant Acinetobacter baumannii.[10] This provides direct evidence of its utility in this field.
Proposed Research Directions:
-
Direct Antibacterial Activity: Screen the parent molecule and a library of derivatives against a panel of clinically relevant bacteria, including ESKAPE pathogens.
-
Antibiotic Adjuvants/Sensitizers: Investigate the ability of these compounds to potentiate the activity of existing antibiotics against resistant strains, a strategy known to revitalize established drug classes.
Anti-inflammatory Drug Development
Chronic inflammation is an underlying factor in numerous diseases. Pyrazole-containing molecules, most famously Celecoxib, are effective anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]
Rationale: Various substituted ethyl-1H-pyrazole-4-carboxylates have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in preclinical models, often with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[11][12][13] The 5-aminopyrazole scaffold itself has been explored for anti-inflammatory properties.[14]
Proposed Research Targets:
-
COX-1/COX-2 Inhibition: Evaluate the compound and its derivatives for selective inhibition of COX enzymes.
-
Cytokine Modulation: Assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models (e.g., LPS-stimulated macrophages).
A Roadmap for Investigation: Experimental Design & Protocols
A systematic approach combining medicinal chemistry and biological screening is essential to unlock the compound's potential.
Chemical Synthesis & Library Development
The core molecule is an ideal starting point for building a focused library to explore SAR. Modifications should target the three key functional regions identified previously.
Caption: Structure-Activity Relationship (SAR) exploration plan.
Proposed Analog Library for Initial Screening
| Modification Site | R Group / Change | Rationale |
| 1-Phenyl Ring | Reduction of NO₂ to NH₂ | Introduces a key H-bond donor and nucleophilic handle. |
| Acylation of the resulting NH₂ | Explores new interactions in the binding pocket. | |
| Replacement of NO₂ with Cl, F, OCH₃ | Probes electronic and steric effects. | |
| 4-Carboxylate | Hydrolysis to Carboxylic Acid | Increases polarity; may form salt-bridge interactions. |
| Amidation with Benzylamine | Introduces aromatic group for potential π-stacking. | |
| Amidation with Morpholine | Improves aqueous solubility and PK properties. | |
| 5-Amino Group | Acylation with Acetyl Chloride | Neutralizes basicity; probes space at the hinge region. |
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This is a fundamental first step to assess the general anticancer potential and cellular toxicity of the synthesized compounds.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell line (e.g., A549 - lung, MCF-7 - breast)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Doxorubicin (positive control)
-
Vehicle control (0.1% DMSO in medium)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds and controls in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ value using non-linear regression.
Self-Validation: The inclusion of a potent positive control (Doxorubicin) confirms assay sensitivity, while the vehicle control establishes the baseline for 100% viability.
Workflow: A Tiered Drug Discovery Screening Cascade
A logical progression of assays is crucial for efficient drug development, moving from broad primary screens to more specific and complex models.
Caption: A typical tiered screening workflow for drug discovery.
Conclusion and Future Outlook
This compound is more than a simple chemical entity; it is a strategic platform for innovation in drug discovery. Its privileged 5-aminopyrazole core, combined with synthetically tractable handles, provides a robust starting point for developing novel therapeutics. The most immediate and promising avenues for research lie in the development of kinase inhibitors for oncology and novel agents to combat antimicrobial resistance. A systematic approach, beginning with the focused library synthesis and tiered screening cascade outlined in this guide, will enable researchers to efficiently navigate the path from initial concept to a validated lead compound. The existing literature strongly supports the high probability of success for research programs built around this versatile and potent scaffold.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiinflammatory properties of a series of 4-amino-5-arylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Fused Pyrazoles: A Detailed Guide for Researchers Utilizing Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone in the design of novel therapeutics. Its fusion with other heterocyclic rings gives rise to a privileged class of compounds with a broad spectrum of biological activities. This application note provides a comprehensive guide to the synthesis of medicinally relevant fused pyrazoles, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, commencing from the versatile building block, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature, offering both practical instruction and a deeper understanding of the underlying reaction mechanisms.
Introduction: The Significance of Fused Pyrazoles in Medicinal Chemistry
Fused pyrazole derivatives are of immense interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to act as effective biomimetics and interact with a wide array of biological targets.[1][2] This has led to the development of numerous drugs and clinical candidates for the treatment of cancers, inflammatory diseases, and viral infections.[1][2] The strategic functionalization of the pyrazole ring and the nature of the fused heterocyclic system are critical determinants of the pharmacological profile of these compounds. The starting material, this compound, is a particularly useful synthon due to its multiple reactive sites: the nucleophilic 5-amino group and the adjacent C4 position, which can participate in cyclocondensation reactions with various bielectrophiles.[3]
Synthetic Pathways to Fused Pyrazoles
The synthesis of fused pyrazoles from this compound primarily involves the construction of a new six-membered ring fused to the pyrazole core. This is typically achieved through cyclocondensation reactions with appropriate 1,3-dielectrophilic partners. The two major classes of fused pyrazoles that can be readily accessed are pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.
Figure 1: General synthetic routes to pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.
Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various kinases and have shown significant promise as anticancer agents.[4] A common and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the reaction of a 5-aminopyrazole-4-carboxylate with a one-carbon synthon, such as formamide or triethyl orthoformate.
Mechanism and Scientific Rationale
The reaction with formamide proceeds through an initial acylation of the 5-amino group to form a formamido intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyrazole N1 nitrogen onto the formyl carbon, followed by dehydration, leads to the formation of the pyrimidinone ring. The high temperature employed in this reaction is necessary to drive the dehydration and cyclization steps to completion. The electron-withdrawing nature of the 4-nitrophenyl group at the N1 position of the pyrazole can influence the reactivity of the 5-amino group and the subsequent cyclization process.
Detailed Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-d]pyrimidinones.[5]
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol).
-
Reagent Addition: Add formamide (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 190-210 °C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into ice-cold water (200 mL) with stirring. A solid precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
| Starting Material | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 8 | Good | [5] |
| Ethyl 5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate | Nitriles | 1-(2,4-dinitrophenyl)-6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | 0.5-1 (MW) | 77-89 | [3] |
Part 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[6][7] The synthesis of this fused system from 5-aminopyrazoles is commonly achieved through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents.
Mechanism and Scientific Rationale: The Friedländer Annulation
The reaction of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, typically proceeds via a Friedländer-type annulation. The reaction is usually catalyzed by an acid or base. The initial step involves the condensation of the 5-amino group of the pyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the fused pyridine ring. The regioselectivity of the reaction depends on the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound.
Figure 2: Simplified mechanism of the Friedländer annulation for pyrazolo[3,4-b]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 6-methyl-1-(4-nitrophenyl)-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is a general procedure adapted from the literature for the synthesis of pyrazolo[3,4-b]pyridines.[7][8]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid or a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid)
-
Ethanol or another high-boiling solvent (e.g., Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: Add ethyl acetoacetate (12 mmol, 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain it for 4-6 hours with stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-water (200 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 80 °C.
Data Presentation
| Starting Material | Reagent | Product | Solvent | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | - | - | [9] |
| 5-Amino-1-phenylpyrazole | Unsaturated ketone | Pyrazolo[3,4-b]pyridine derivatives | ZrCl₄ (cat.) | 13-28 | [10] |
Trustworthiness and Self-Validating Systems
The protocols described in this application note are designed to be robust and reproducible. The progress of each reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data for the pyrazolo[3,4-d]pyrimidin-4-one product would include the disappearance of the primary amine protons and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum, along with a characteristic amide carbonyl stretch in the IR spectrum.[3] Similarly, for the pyrazolo[3,4-b]pyridine product, NMR and MS will confirm the incorporation of the 1,3-dicarbonyl fragment and the formation of the fused pyridine ring.
Conclusion
This application note provides detailed protocols and the underlying scientific rationale for the synthesis of two important classes of fused pyrazoles, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, from this compound. By following these guidelines, researchers can efficiently synthesize a variety of fused pyrazole derivatives for further investigation in drug discovery and development programs. The versatility of the starting material and the robustness of the described synthetic routes offer a powerful platform for the generation of novel and medicinally relevant heterocyclic compounds.
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dau.url.edu [dau.url.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Detailed Guide to the Cyclization of Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere of the adenine moiety of ATP, enabling it to interact with the ATP-binding sites of various kinases.[1][2] This has led to the development of numerous potent inhibitors of enzymes crucial in cancer and other diseases, such as cyclin-dependent kinases (CDKs), Src tyrosine kinase, and Bruton's tyrosine kinase (BTK).[2][3][4] The targeted synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives is, therefore, a critical endeavor for the development of new therapeutic agents.[5]
This application note provides a comprehensive and detailed protocol for the cyclization of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate to form the corresponding 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction for researchers, scientists, and drug development professionals.
Reaction Overview: The Annulation of the Pyrimidine Ring
The core of this protocol is the construction of a pyrimidine ring fused to the pyrazole core of the starting material. This is achieved through a cyclization reaction with a one-carbon (C1) source, which will form the C4 and C6 positions of the final pyrazolo[3,4-d]pyrimidine product. Common and effective C1 sources for this transformation are formamide and formic acid.[6][7][8]
The reaction proceeds via a multi-step mechanism. Initially, the primary amino group of the 5-aminopyrazole acts as a nucleophile, attacking the electrophilic carbon of the C1 source. This is followed by an intramolecular cyclization where the nitrogen of the newly formed intermediate attacks the carbonyl carbon of the ester group. Finally, elimination of ethanol and water drives the reaction to completion, yielding the stable, fused aromatic ring system.
Experimental Protocol
This protocol outlines the cyclization of this compound using formamide. This method is widely cited for similar substrates and is known for its efficiency, though it requires high temperatures.[7]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Formamide | Anhydrous, ≥99.5% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Deionized Water | High Purity | In-house |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser and a thermometer
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, add this compound (e.g., 10 mmol, 1.0 eq).
-
Addition of Reagent: To the starting material, add an excess of anhydrous formamide (e.g., 50 mL). The large excess of formamide serves as both the reagent and the solvent. High-boiling point solvents like formamide are often used to achieve the necessary reaction temperatures.[9]
-
Heating and Reaction Monitoring: Equip the flask with a reflux condenser and a thermometer. Heat the reaction mixture to 190 °C with continuous stirring.[7] The high temperature is crucial to overcome the activation energy for both the initial formylation and the subsequent intramolecular cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water (e.g., 200 mL) with stirring. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold deionized water to remove any residual formamide.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the cyclization reaction.
Mechanism of Cyclization
The cyclization of this compound with formamide proceeds through a well-established pathway for the formation of a pyrimidine ring from an ortho-amino carboxylate.
-
N-Formylation: The reaction initiates with the nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate. The high temperature of the reaction facilitates this step.
-
Intramolecular Cyclization: The nitrogen atom of the newly formed formamide moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ethyl carboxylate group at the 4-position of the pyrazole ring.
-
Elimination: This cyclization step is followed by the elimination of a molecule of ethanol.
-
Tautomerization: The resulting intermediate undergoes tautomerization to form the final, stable aromatic 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for pyrimidine ring formation.
Troubleshooting and Self-Validation
A successful protocol is a self-validating one. Here are some key checkpoints and troubleshooting tips:
-
Low Yield: If the yield is low, ensure the formamide used is anhydrous, as water can hydrolyze the ester and interfere with the reaction. Also, confirm that the reaction temperature was consistently maintained, as insufficient heat will lead to an incomplete reaction. The purity of the starting material is also critical; impurities can inhibit the cyclization.[9]
-
Incomplete Reaction: If TLC analysis shows the presence of starting material even after an extended reaction time, a small amount of an acid catalyst, such as p-toluenesulfonic acid, can be added to promote the cyclization. However, this should be done with caution as it can also lead to side product formation.
-
Product Purity: The crude product may contain unreacted starting material or polymeric byproducts. Recrystallization is a crucial step for obtaining a high-purity final product. If recrystallization is challenging, column chromatography on silica gel can be employed as an alternative purification method.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from this compound. By understanding the rationale behind each step and the underlying reaction mechanism, researchers can confidently and efficiently synthesize this important heterocyclic scaffold for further investigation in drug discovery and development programs.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives [file.scirp.org]
- 5. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate as a Versatile Chemical Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Abstract and Scope
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This highly functionalized pyrazole is a pivotal building block in modern synthetic chemistry. Its strategic arrangement of reactive sites—an aromatic nitro group, a nucleophilic amine, and an ester moiety—renders it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into protocol optimization, reaction mechanisms, and strategic applications, with a focus on the synthesis of bioactive molecules such as kinase inhibitors.[1][2]
Compound Profile: Properties and Safety
A thorough understanding of the intermediate's physicochemical properties and safety profile is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₂N₄O₄ | [3] |
| Molecular Weight | 276.25 g/mol | [3] |
| CAS Number | 16459-34-0 | [3] |
| Appearance | Typically a yellow to orange solid | N/A |
| Solubility | Soluble in DMF, DMSO; moderately soluble in hot ethanol, ethyl acetate | N/A |
Safety and Handling
This compound and its analogs are classified as hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[3][4]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[5][6]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5]
Synthesis of the Core Intermediate
The most common and efficient synthesis of this pyrazole intermediate is achieved through the cyclocondensation of a substituted hydrazine with an activated cyanoacetate derivative. This reaction, a variation of the Knorr pyrazole synthesis, is reliable and scalable.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established methodologies for 5-aminopyrazole synthesis.[7]
Workflow for Intermediate Synthesis
Caption: General workflow for the synthesis of the title pyrazole intermediate.
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate (EMCA)
-
Sodium acetate (NaOAc)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenylhydrazine hydrochloride (10.0 mmol, 1 eq.).
-
Add ethanol (80 mL) and sodium acetate (12.0 mmol, 1.2 eq.). Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.
-
Causality Note: Sodium acetate is a weak base used to neutralize the HCl salt of the hydrazine, forming the free base in situ, which is the active nucleophile for the reaction.
-
-
Add ethyl (ethoxymethylene)cyanoacetate (10.5 mmol, 1.05 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, allow the mixture to cool to room temperature. A yellow-orange precipitate will form.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual impurities.
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Expected Outcome: A bright yellow or orange crystalline solid with a typical yield of 80-90%. Purity can be assessed by NMR and melting point analysis.
-
Applications in Advanced Synthesis
The true value of this intermediate lies in its capacity for controlled, sequential derivatization. The amino, nitro, and ester groups serve as orthogonal functional handles for building molecular complexity.
Application 4.1: Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors targeting enzymes like IRAK4, FLT3, and CDKs.[2][8][9][10] The 5-amino group of the title intermediate is perfectly positioned for cyclization to form the fused pyrimidine ring.
Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines
Caption: Cyclization pathway from the aminopyrazole to the pyrazolopyrimidine core.
Protocol 4.1.1: Synthesis of an Ethyl 1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate Precursor
-
Method A (Formamide):
-
Place this compound (5.0 mmol) in a flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to 180-190 °C for 3-5 hours.
-
Causality Note: At high temperatures, formamide serves as a source of a one-carbon unit and ammonia, facilitating the formation of the pyrimidinone ring through condensation with the amino group and intramolecular cyclization with the ester.
-
Cool the reaction, and pour it into ice water. The product will precipitate.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.
-
-
Method B (Orthoformate/Ammonia - two steps):
-
Reflux the starting pyrazole (5.0 mmol) with triethyl orthoformate (10 mL) and acetic anhydride (5 mL) for 4 hours to form an ethoxymethyleneamino intermediate.
-
Remove volatiles under reduced pressure.
-
Dissolve the residue in ethanol, cool in an ice bath, and bubble ammonia gas through the solution (or use a solution of ammonia in ethanol) until saturation.
-
Stir at room temperature overnight. The cyclized product will precipitate.
-
Application 4.2: Orthogonal Functional Group Manipulation
The nitro and ester groups can be selectively transformed to introduce new points of diversity for structure-activity relationship (SAR) studies.
Workflow for Functional Group Interconversion
Caption: Orthogonal modification pathways of the ester and nitro functional groups.
Protocol 4.2.1: Saponification to Carboxylic Acid
The carboxylic acid is a crucial intermediate for creating amide libraries.[1][9]
-
Suspend the starting ester (10.0 mmol) in a mixture of THF (30 mL) and water (15 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (12.0 mmol, 1.2 eq.).
-
Stir vigorously at room temperature for 12-24 hours until TLC shows complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~3 with 1M HCl.
-
The carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Protocol 4.2.2: Reduction of the Nitro Group to an Aniline
This transformation unmasks a new nucleophilic site and a handle for further reactions (e.g., diazotization, sulfonylation).
-
Dissolve the starting nitro-pyrazole (5.0 mmol) in ethanol (50 mL) or ethyl acetate (50 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) at atmospheric pressure.
-
Stir the reaction at room temperature for 4-12 hours.
-
Self-Validation: Reaction completion is indicated by the cessation of hydrogen uptake and confirmed by TLC (the product aniline will have a different Rf and may require a more polar eluent).
-
Once complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Safety Note: Pd/C is pyrophoric. Do not allow the catalyst to dry in the air. Keep the filter cake wet with solvent during and after filtration.
-
-
Evaporate the solvent from the filtrate to yield the desired ethyl 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate, which can be used directly or purified by chromatography.
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for synthetic innovation. Its three distinct functional groups offer a logical and often orthogonal pathway for the construction of diverse and complex molecular architectures. The protocols and insights provided herein demonstrate its utility in creating high-value scaffolds, such as the pyrazolo[3,4-d]pyrimidines relevant to modern drug discovery. By understanding the causality behind each synthetic step, researchers can troubleshoot, adapt, and expand upon these methods to accelerate their research programs.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
The Strategic Role of Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Pyrazole Core in Modern Crop Protection
The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, lending its structural motif to a wide array of highly effective fungicides, insecticides, and herbicides.[1][2][3] Its versatility allows for fine-tuning of biological activity through substitution, leading to compounds with specific modes of action. Within this important class of molecules, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate emerges as a pivotal building block. Its strategic placement of functional groups—an amino group, an ethyl carboxylate, and a nitrophenyl moiety—offers a versatile platform for the synthesis of complex agrochemical active ingredients. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and the scientific rationale behind its use.
Core Applications in Agrochemical Synthesis: A Gateway to Potent Active Ingredients
This compound is primarily employed as a precursor for the synthesis of pyrazole carboxamides. This class of compounds has garnered significant attention in the agrochemical industry due to the broad-spectrum fungicidal and insecticidal activities of many of its members.[3][4] The general synthetic strategy involves a multi-step process that leverages the reactivity of the functional groups on the pyrazole ring.
Key Synthetic Transformations
The journey from this compound to a bioactive agrochemical typically involves the following key transformations:
-
Synthesis of the Pyrazole Core : The initial step is the formation of the substituted pyrazole ring system. A common and efficient method is the one-pot, three-component reaction of an arylhydrazine, a β-ketonitrile or its equivalent, and a source of the carboxylate group.[5]
-
Hydrolysis of the Ethyl Ester : The ethyl carboxylate group is a stable protecting group for the carboxylic acid functionality. To proceed with the synthesis, it is typically hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Formation of the Acid Chloride : The carboxylic acid is then activated for subsequent amidation by converting it into a more reactive acid chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
-
Amidation to Form the Final Carboxamide : The final step involves the reaction of the pyrazole-4-carbonyl chloride with a selected aniline or other amine. The choice of the amine is critical as it significantly influences the biological activity and spectrum of the final product.
The following diagram illustrates the overall synthetic workflow:
Caption: General synthetic workflow from the starting pyrazole to the final agrochemical.
Detailed Protocols and Methodologies
The following protocols are representative examples of the synthetic steps involved in utilizing this compound in agrochemical synthesis. These protocols are based on established chemical principles and analogous transformations reported in the literature.
Protocol 1: Synthesis of this compound
This protocol is adapted from a general one-pot synthesis of 5-aminopyrazoles.
Materials:
-
4-Nitrophenylhydrazine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
To this solution, add ethyl 2-cyano-3-ethoxyacrylate (10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 80-90% |
| Purity | >95% (by HPLC) |
| Appearance | Yellow to orange solid |
Protocol 2: Hydrolysis to 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid
This protocol is based on the hydrolysis of a similar ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[8]
Materials:
-
This compound
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a round-bottom flask, suspend this compound (10 mmol) in ethanol (30 mL).
-
Add a solution of potassium hydroxide (20 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-3 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Acidify the solution to a pH of approximately 4-5 with dilute hydrochloric acid.
-
The carboxylic acid will precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold water and dry under vacuum.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-95% |
| Purity | >98% (by HPLC) |
| Appearance | Solid |
Protocol 3: Synthesis of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl Chloride
This is a general procedure for the conversion of carboxylic acids to acid chlorides.[6][7]
Materials:
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or another inert solvent)
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10 mmol) and dry toluene (50 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (15 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial as the acid chloride product is sensitive to moisture.
-
Catalytic DMF: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.
Protocol 4: Synthesis of a Representative N-Aryl-5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
This protocol outlines the final amidation step to produce a potential fungicidal compound.
Materials:
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride
-
A substituted aniline (e.g., 2-chloroaniline) (10 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a base)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonyl chloride from the previous step in anhydrous DCM (20 mL).
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl-5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide.
Self-Validating System:
The purity and identity of the final compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Application Notes: Rationale and Field-Proven Insights
The choice of the 4-nitrophenyl substituent on the pyrazole ring is not arbitrary. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and, consequently, its biological activity. Furthermore, the nitro group can be a site for further chemical modification, such as reduction to an amino group, opening up possibilities for a wider range of derivatives.
The 5-amino group is crucial for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, which are also known to possess a range of biological activities, including fungicidal properties.[9]
The fungicidal activity of pyrazole carboxamides often stems from their ability to inhibit the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain of fungi.[4] The specific substituents on the pyrazole and the N-aryl moiety play a critical role in the binding affinity to the target enzyme.
The following diagram illustrates the key structural features of the target agrochemical and their potential roles:
Caption: Key structural features influencing the biological activity of the target agrochemical.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its well-defined reactivity allows for the construction of complex pyrazole carboxamides with potent fungicidal and insecticidal properties. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their quest for the next generation of crop protection solutions.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This bioisosteric relationship allows derivatives to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in kinase active sites.[2] Consequently, this heterocyclic system is a cornerstone in the development of therapeutics for a multitude of diseases. Compounds bearing this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the pyrazolo[3,4-d]pyrimidine ring system continues to make it a focal point for the design and discovery of novel therapeutic agents.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for the elaboration of more complex drug candidates. The synthesis proceeds via a robust and efficient cyclocondensation reaction of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate with formamide.
Reaction Scheme
Figure 1. Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol details the cyclocondensation of this compound to form the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Materials and Reagents
| Material | Grade | Supplier |
| This compound | ≥97% Purity | Various |
| Formamide (HCONH₂) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized Water (H₂O) | ACS Grade | In-house |
| Ethanol (EtOH) | 95% or Absolute | Fisher Chemical |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Safety Precautions
-
Formamide: Formamide is a teratogen and is toxic to the reproductive system.[5] It is harmful if inhaled, swallowed, or absorbed through the skin. Always handle formamide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1]
-
Starting Material: this compound and related aminopyrazoles may cause skin and eye irritation.[6] Avoid inhalation of dust and direct contact with skin and eyes.
-
Reaction Conditions: The reaction is conducted at a high temperature. Use caution when handling the hot reaction mixture and apparatus.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq).
-
Add formamide (e.g., 50 mL). The starting material may not fully dissolve initially.
-
Fit the flask with a reflux condenser.
-
-
Reaction Execution:
-
Heat the mixture with stirring in a heating mantle to 180-190 °C.
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 95:5). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (e.g., 200 mL).
-
A precipitate of the crude product will form. Stir the suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual formamide.
-
Wash the filter cake with a small amount of cold ethanol (e.g., 20 mL) to aid in drying.
-
Dry the crude product under vacuum.
-
-
Purification (if necessary):
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) can be performed.
-
Reaction Mechanism
The formation of the pyrazolo[3,4-d]pyrimidine ring from an ortho-amino-ester pyrazole and formamide is a well-established cyclocondensation reaction.[7] The mechanism proceeds in two key stages:
Figure 2. Mechanistic workflow of the cyclocondensation.
Characterization of 1-(4-nitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | (DMSO-d₆): Expect signals for the aromatic protons of the nitrophenyl group (typically two doublets in the δ 8.0-8.5 ppm region), a singlet for the C3-H of the pyrazole ring (δ ~8.2 ppm), a singlet for the C6-H of the pyrimidine ring (δ ~8.2 ppm), and a broad singlet for the N-H proton (δ >12 ppm). |
| ¹³C NMR | (DMSO-d₆): Signals corresponding to the aromatic carbons, the carbonyl carbon (C4, δ ~160 ppm), and the carbons of the pyrazole and pyrimidine rings. |
| IR (ATR) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹). |
| Mass Spectrometry | (ESI+): Expect to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp melting point is indicative of high purity. For similar pyrazolo[3,4-d]pyrimidin-4-ones, melting points are often above 300 °C. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Impure starting materials or reagents. | - Extend the reaction time and monitor by TLC.- Ensure the reaction temperature is maintained at 180-190 °C.- Use anhydrous formamide and ensure the purity of the starting pyrazole. |
| Low Yield | - Incomplete precipitation during work-up.- Product loss during washing. | - Ensure the reaction mixture is poured into a sufficient volume of ice-cold water.- Avoid excessive washing of the product on the filter. Use minimal amounts of cold solvents. |
| Product is an oil or difficult to filter | - Presence of residual formamide or other impurities. | - Triturate the crude product with a solvent like diethyl ether or a mixture of ethanol/water to induce solidification.- Ensure the wash steps during filtration are performed diligently with cold water. |
| Purification by recrystallization is difficult | - Product has low solubility in common solvents. | - Use high-boiling point polar aprotic solvents like DMF or DMSO for recrystallization, followed by the addition of an anti-solvent like water or ethanol to induce crystallization.- Consider purification by column chromatography on silica gel if the product is sufficiently soluble in a suitable eluent. |
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of 5-Aminopyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the efficient one-pot synthesis of 5-aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The narrative moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying chemical principles, the rationale for experimental choices, and the practical nuances of these powerful synthetic methodologies. We will explore the prevalent multicomponent reaction (MCR) strategies, delve into the catalytic systems that drive these transformations, and present a detailed, field-tested protocol for the synthesis of a representative 5-aminopyrazole derivative.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] Within this family, 5-aminopyrazoles are particularly valuable as versatile building blocks for the synthesis of more complex, fused heterocyclic systems such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[2] The presence of a reactive amino group at the 5-position provides a synthetic handle for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[3] Traditional multi-step syntheses of these compounds can be time-consuming, generate significant waste, and suffer from low overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry by minimizing reaction steps, solvent usage, and purification efforts.[4]
Core Synthetic Strategy: The Three-Component Condensation
A widely adopted and highly efficient one-pot method for the synthesis of 5-aminopyrazole-4-carbonitriles involves the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[5] This reaction is often catalyzed by a variety of agents, ranging from simple organic bases to sophisticated nanocatalysts, and can frequently be performed in environmentally benign solvents like water or ethanol.[6][7]
Mechanistic Insights: A Stepwise Look at the Transformation
The generally accepted mechanism for this three-component synthesis proceeds through a domino sequence of reactions, as illustrated below.[7] The process is a testament to the elegance of MCRs, where multiple bonds are formed in a single synthetic operation without the isolation of intermediates.
The reaction is initiated by a Knoevenagel condensation between the aldehyde (1) and malononitrile (2), typically catalyzed by a base. This step generates a highly electrophilic α,β-unsaturated nitrile intermediate, the benzylidenemalononitrile (3).[7] The hydrazine (4) then acts as a nucleophile in a Michael addition to the activated double bond of the intermediate (3). This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. The final step is a tautomerization/aromatization , often facilitated by mild oxidation (e.g., by air), to yield the stable 5-aminopyrazole-4-carbonitrile product (5).[7]
Caption: Proposed mechanism for the three-component synthesis.
Catalysis: The Engine of Efficiency
The choice of catalyst is crucial for the success of the one-pot synthesis, influencing reaction rates, yields, and overall "greenness" of the protocol. A wide array of catalysts have been successfully employed, each with its own set of advantages.
| Catalyst Type | Examples | Key Advantages |
| Simple Bases | DABCO, Piperidine, Triethylamine | Readily available, inexpensive, effective for many substrates.[5] |
| Lewis Acids | Molecular Iodine, Ceric Ammonium Nitrate (CAN) | Can activate the carbonyl group and promote cyclization.[6][8] |
| Solid-Supported Catalysts | Fe3O4@SiO2-based nanocatalysts, Layered Double Hydroxides (LDHs) | Environmentally friendly, easily recoverable and reusable, high catalytic activity.[1][9][10] |
| Ionic Liquids | [HMIM]C(NO2)3 | Act as both solvent and catalyst, can be recycled.[1] |
| Green Catalysts | Potassium Phthalimide, Sodium Ascorbate | Often used in aqueous media, non-toxic, and biodegradable.[1][7] |
The trend in catalyst development is clearly moving towards heterogeneous and reusable systems, which simplifies product purification and reduces the environmental impact of the synthesis.[4][10]
Experimental Protocol: A Representative One-Pot Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of 5-amino-1-phenyl-3-(phenyl)-1H-pyrazole-4-carbonitrile using a simple and efficient base catalyst.
Caption: A typical experimental workflow for the one-pot synthesis.
Materials and Reagents:
-
Benzaldehyde (1.0 mmol, 106.12 g/mol )
-
Malononitrile (1.0 mmol, 66.06 g/mol )
-
Phenylhydrazine (1.0 mmol, 108.14 g/mol )
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 112.17 g/mol )
-
Ethanol (5 mL)
-
Deionized water
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: To the stirred mixture, add DABCO (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (20 mL). A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The resulting 5-amino-1-phenyl-3-(phenyl)-1H-pyrazole-4-carbonitrile is typically obtained in high yield and purity.
Conclusion and Future Perspectives
The one-pot synthesis of 5-aminopyrazole derivatives represents a highly efficient, atom-economical, and often environmentally friendly approach to accessing these valuable synthetic intermediates. The versatility of the three-component reaction, coupled with the ever-expanding toolkit of novel catalysts, ensures that this methodology will remain a cornerstone of heterocyclic chemistry and drug discovery for the foreseeable future. Future research will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these methods in flow chemistry for large-scale production.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
The 5-Aminopyrazole Carboxylate Scaffold: A Versatile Platform for Pan-FGFR Inhibitor Development
Introduction: The Rationale for Targeting FGFR in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway's intricate control is essential for embryonic development and tissue homeostasis. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a multitude of cancers, including bladder, gastric, and lung carcinomas.[2][3] This dysregulation transforms the FGFR pathway into a prime therapeutic target for anticancer drug development. Pan-FGFR inhibitors, which target multiple members of the FGFR family (FGFR1, 2, 3, and 4), offer a broad therapeutic window against tumors harboring various FGFR alterations.[2][4]
The aminopyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and recent advancements have highlighted the potential of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate and its derivatives as a foundational platform for developing potent pan-FGFR inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this chemical scaffold for the discovery and characterization of novel pan-FGFR inhibitors.
The Central Role of the 5-Amino-1-Arylpyrazole-4-Carboxylate Core
The this compound core structure presents several key features that make it an attractive starting point for inhibitor design. The 5-amino group and the pyrazole nitrogen atoms can form critical hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain. The 1-aryl substituent, in this case, the 4-nitrophenyl group, can be extensively modified to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, the ethyl carboxylate at the 4-position offers a versatile handle for chemical modification to explore different binding interactions or to introduce functionalities that enable covalent inhibition, a strategy to overcome acquired resistance.
A compelling example of the potential of this scaffold is seen in the development of 5-amino-1H-pyrazole-4-carboxamide derivatives, which have demonstrated potent pan-FGFR inhibitory activity.[2] These derivatives, which are closely related to the title compound, showcase the adaptability of the core structure.
Signaling Pathway and Mechanism of Action
FGFRs are receptor tyrosine kinases (RTKs) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn drive cell proliferation and survival.[1] Pan-FGFR inhibitors based on the this compound scaffold are designed to be ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate from ATP to tyrosine residues, thereby blocking the initiation of these downstream signals.
Data Presentation: Potency of the 5-Aminopyrazole Carboxamide Scaffold
To illustrate the therapeutic potential of the core scaffold, the following table summarizes the biochemical and cellular potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h from Deng et al., 2024).[2] This data provides a benchmark for researchers developing new analogs based on the this compound structure.
| Biochemical Assay | IC50 (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F (Gatekeeper Mutant) | 62 |
| Cell-Based Assay | Cancer Type | FGFR Alteration | IC50 (nM) |
| NCI-H520 | Lung Cancer | Not specified | 19 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 |
| KATO III | Gastric Cancer | FGFR2 Amplification | 73 |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel pan-FGFR inhibitors derived from the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound and serves as a starting point for the synthesis of the title compound and its derivatives.
Workflow for Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the solution. An acid or base catalyst may be employed to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: In Vitro Pan-FGFR Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of test compounds against FGFR1, 2, 3, and 4.
Workflow for HTRF Assay
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well low-volume white plate, add the recombinant human FGFR enzyme (FGFR1, 2, 3, or 4), the ULight™-labeled substrate peptide, and ATP.
-
Initiation of Reaction: Add the diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and initiate detection by adding a solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and EDTA.
-
Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 3: Cell-Based Anti-Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of the test compounds on cancer cell lines with known FGFR alterations.
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cell lines with documented FGFR amplifications or fusions (e.g., SNU-16, KATO III) in their recommended growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Viability Assessment: After the incubation period, measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression model.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of next-generation pan-FGFR inhibitors. The synthetic accessibility and the potential for chemical modification at multiple positions allow for a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and drug-like properties. The protocols detailed herein provide a robust framework for the synthesis and comprehensive biological evaluation of novel compounds derived from this versatile scaffold. Future efforts should focus on optimizing the 1-aryl substituent to enhance interactions within the kinase domain and exploring modifications of the 4-carboxylate group to potentially develop covalent inhibitors capable of overcoming resistance mediated by gatekeeper mutations.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the N-Acylation of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Introduction: The Significance of N-Acylated Pyrazoles in Medicinal Chemistry
N-acylated aminopyrazoles represent a privileged scaffold in modern drug discovery, forming the core structure of numerous compounds with a wide spectrum of biological activities. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore. The addition of an acyl group to an amino substituent on this ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, leading to enhanced therapeutic efficacy. Consequently, robust and well-defined protocols for the N-acylation of aminopyrazole intermediates like ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate are of paramount importance for researchers in medicinal chemistry and process development.
This application note provides a comprehensive, step-by-step experimental procedure for the N-acetylation of this compound. It delves into the underlying chemical principles, the rationale for procedural choices, and methods for ensuring the integrity of the final product.
Chemical Principles and Mechanistic Overview
The N-acylation of an amine is a classic nucleophilic acyl substitution reaction.[1] In this procedure, the lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (in this case, acetic anhydride). This addition step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion) and resulting in the formation of a stable amide bond. A proton is then lost from the nitrogen to yield the final N-acylated product and acetic acid as a byproduct.[1]
The reaction is often facilitated by a basic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP). While pyridine can act as a nucleophilic catalyst and also as a base to neutralize the acidic byproduct, DMAP is a significantly more potent nucleophilic catalyst.[2][3] DMAP reacts rapidly with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the original anhydride.[3][4] This intermediate is then readily attacked by the aminopyrazole, and the DMAP catalyst is regenerated, allowing it to participate in further catalytic cycles.[3][5] For this protocol, we will utilize a catalytic amount of DMAP to enhance the reaction rate under mild conditions.
Caption: General mechanism of DMAP-catalyzed N-acylation.
Detailed Experimental Protocol
This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent and DMAP as a catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 16078-71-0 (analogue) | 291.25 | Starting material. Ensure it is dry. |
| Acetic Anhydride (Ac₂O) | 108-24-7 | 102.09 | Reagent grade, fresh or stored under inert gas. Corrosive.[6] |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | Catalyst. Toxic. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For recrystallization. |
| Hexanes | 110-54-3 | 86.18 | For recrystallization. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube (or nitrogen/argon inlet)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.[6]
-
DMAP is toxic and should be handled with caution.
-
Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
Caption: Workflow for the N-acylation of the aminopyrazole.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.91 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, approx. 40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq, e.g., 0.12 g, 1.0 mmol) to the solution.
-
-
Acylation Reaction:
-
Slowly add acetic anhydride (1.2 eq, e.g., 1.13 mL, 12.0 mmol) to the stirring solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed as indicated by TLC, carefully quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes to neutralize the excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes (1:1), and dry under vacuum.
-
Expected Results and Characterization
The final product, ethyl 5-acetamido-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, should be an off-white to yellow solid.
| Parameter | Expected Outcome |
| Yield | 85-95% (typical for this type of reaction) |
| Appearance | Off-white to yellow crystalline solid |
| ¹H NMR | Expect characteristic peaks for the ethyl ester, the aromatic protons, the pyrazole proton, the amide NH, and the acetyl methyl group. |
| ¹³C NMR | Expect signals corresponding to the carbonyls (ester and amide), aromatic and pyrazole carbons, and the aliphatic carbons of the ethyl and acetyl groups. |
| IR (Infrared) | Characteristic absorptions for N-H stretching (amide), C=O stretching (amide and ester), and NO₂ stretching. |
| Mass Spec (MS) | The molecular ion peak corresponding to the mass of the product (C₁₄H₁₄N₄O₅, MW: 334.29 g/mol ) should be observed. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. Alternatively, an additional portion of acetic anhydride can be added. Ensure the starting material and solvent are anhydrous, as water will consume the acylating agent.
-
Di- or Tri-acetylation: While the 5-amino group is significantly more nucleophilic than the pyrazole ring nitrogens, prolonged reaction times or excessive heat may lead to acetylation on the ring. Using the specified stoichiometry and mild conditions helps to ensure selectivity. If side products are observed, purification by column chromatography on silica gel may be necessary.
-
Low Yield during Recrystallization: If the product does not readily crystallize, try scratching the inside of the flask with a glass rod to induce nucleation. Ensure the minimum amount of hot solvent is used for dissolution to avoid the product remaining in the mother liquor.
Conclusion
This application note provides a reliable and detailed protocol for the N-acetylation of this compound. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The use of a catalytic amount of DMAP ensures an efficient reaction under mild conditions, providing high yields of the desired product.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.de [cem.de]
- 4. interanalyt.ru [interanalyt.ru]
- 5. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 6. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate for Anti-Inflammatory Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous commercially successful drugs.[1][2] Its derivatives are particularly prominent in the development of anti-inflammatory agents, largely owing to their ability to selectively inhibit key enzymes in the inflammatory cascade.[3][4] This application note provides a comprehensive technical guide for researchers exploring the therapeutic potential of a specific pyrazole derivative, Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate . We delve into its core mechanisms of action, provide detailed, field-proven protocols for its synthesis and pharmacological evaluation, and offer insights into data interpretation. This guide is designed for drug development professionals, medicinal chemists, and pharmacologists, providing the necessary framework to investigate this promising compound from benchtop synthesis to preclinical validation.
Introduction: The Pyrazole Scaffold in Modern Drug Design
The Unmet Need in Anti-Inflammatory Therapy
Inflammation is a fundamental biological response to injury or infection, but its dysregulation leads to a host of chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[2][5] Current therapies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, such as gastrointestinal toxicity, cardiovascular risks, and renal abnormalities, especially with long-term use.[5] This therapeutic gap drives the urgent search for novel anti-inflammatory agents with improved efficacy and superior safety profiles.
Pyrazole Derivatives: A Clinically Validated Scaffold
Pyrazole and its derivatives have emerged as a highly successful class of heterocyclic compounds in drug discovery.[1][6] The structural versatility of the pyrazole ring allows for precise modifications that can tune its pharmacological activity. This has led to the development of blockbuster drugs like Celecoxib, a selective COX-2 inhibitor, which validates the pyrazole scaffold as a premier starting point for designing potent and selective anti-inflammatory agents.[3][7]
Profile of this compound
This compound is a synthetic compound that combines the core pyrazole structure with key pharmacophoric features—an amine group, an ethyl ester, and a nitrophenyl moiety. These substitutions are not arbitrary; they are designed to enhance binding affinity to inflammatory targets and modulate the compound's pharmacokinetic properties. The 5-amino group and the 1-phenyl substituent are common features in pyrazole-based inhibitors, suggesting a strong potential for anti-inflammatory activity.
Core Mechanisms of Action: Targeting the Inflammatory Network
The anti-inflammatory effects of pyrazole derivatives are multifactorial, often engaging several key signaling pathways simultaneously.[3] Understanding these mechanisms is critical for designing robust evaluation protocols.
Primary Target: The Arachidonic Acid Cascade (COX/LOX Inhibition)
Secondary Target: The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[13] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Several studies have shown that pyrazole derivatives can effectively suppress this pathway, providing a broader anti-inflammatory effect beyond COX inhibition.[11][13][14]
Protocol: Synthesis and Characterization
The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is typically achieved through well-established heterocyclic chemistry routes. The following protocol is a representative procedure adapted from literature precedents for similar structures.[15]
Principle
This synthesis involves a condensation reaction between a hydrazine derivative and a suitable three-carbon precursor, leading to the formation of the pyrazole ring.
Materials and Reagents
-
(4-nitrophenyl)hydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol (absolute)
-
Triethylamine
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography supplies (silica gel)
-
NMR spectrometer, Mass spectrometer, IR spectrometer
Step-by-Step Synthesis Procedure
-
Preparation of Hydrazine Free Base: In a 250 mL round-bottom flask, dissolve (4-nitrophenyl)hydrazine hydrochloride (10 mmol) in 50 mL of absolute ethanol.
-
Neutralization: Add triethylamine (12 mmol) dropwise to the solution at room temperature with stirring. A precipitate of triethylamine hydrochloride may form. Stir for 15 minutes. Causality Note: This step is crucial to generate the reactive free hydrazine base from its hydrochloride salt.
-
Addition of Precursor: To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (10 mmol) portion-wise.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into 100 mL of ice-cold water. The crude product should precipitate as a solid.
-
Filtration: Collect the solid by vacuum filtration, wash with cold water, and air dry.
Purification and Characterization
The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure This compound . The final structure and purity must be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR).
In Vitro Evaluation Protocols
Protocol: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the potency (IC₅₀) and selectivity of the compound for inhibiting COX-1 and COX-2 enzymes.
-
Principle: Commercially available enzyme immunoassay (EIA) kits are used. These assays measure the amount of Prostaglandin E₂ (PGE₂) produced by recombinant COX-1 or COX-2 enzymes from an arachidonic acid substrate. The inhibitory effect of the test compound is quantified by the reduction in PGE₂ levels.[7][9]
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Follow the manufacturer's protocol for the COX inhibitor screening assay kit. Typically, this involves adding the enzyme (COX-1 or COX-2), heme, the test compound (or a known inhibitor like Celecoxib/SC-560 as a positive control), and arachidonic acid substrate to a microplate well.
-
Incubate for the specified time (e.g., 10 minutes at 37°C) to allow the enzymatic reaction to proceed.
-
Stop the reaction and use the provided reagents to quantify the PGE₂ produced via a colorimetric or fluorescent readout.
-
-
Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity). The selectivity index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Protocol: Cellular Anti-Inflammatory Activity in LPS-Stimulated Macrophages
-
Objective: To assess the compound's ability to suppress the production of key inflammatory mediators (nitric oxide, TNF-α, IL-6) in a cellular model of inflammation.
-
Principle: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent that activates the NF-κB pathway.[13][14] The ability of the test compound to reduce the subsequent production of inflammatory mediators is measured.
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle control, DMSO) for 1-2 hours. Self-Validation Step: Include a positive control like Dexamethasone.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis. A portion of the cells can be used for a viability assay (e.g., MTT) to rule out cytotoxicity.
-
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance and calculate the cytokine concentrations based on the provided standards.
In Vivo Evaluation Protocol
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.[6][15][16]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible acute inflammatory response characterized by edema (swelling).[6] The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
-
Animals: Male Wistar rats or Swiss albino mice (150-200 g).
-
Experimental Groups (n=6 per group):
-
Control Group: Vehicle (e.g., 0.5% CMC in saline), administered orally (p.o.).
-
Test Group(s): Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Positive Control Group: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Administer the vehicle, test compound, or standard drug orally.
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0' .
-
Calculate the percentage inhibition of edema for each group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Table 1: Representative Data Presentation for Paw Edema Assay
| Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr (± SEM) | % Inhibition at 3 hr |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Test Compound | 10 | 0.62 ± 0.04 | 27.1% |
| Test Compound | 25 | 0.45 ± 0.03 | 47.0% |
| Test Compound | 50 | 0.35 ± 0.02 | 58.8% |
(Note: Data are hypothetical and for illustrative purposes only.)
Data Interpretation and Troubleshooting
-
Common Pitfalls:
-
Poor Solubility: Pyrazole derivatives can have poor aqueous solubility. Ensure proper vehicle selection (e.g., using Tween 80 or CMC) for in vivo studies to ensure bioavailability.
-
Cytotoxicity: High concentrations of the compound may be toxic to cells, leading to a false positive reduction in inflammatory mediators. Always run a concurrent cell viability assay.
-
Inconsistent In Vivo Results: Animal-to-animal variability is common. Ensure proper randomization, sufficient group sizes (n≥6), and consistent injection technique to minimize this.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of next-generation anti-inflammatory drugs. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Positive results from these initial screens would warrant further investigation into its detailed mechanism of action (e.g., Western blot for NF-κB pathway components), pharmacokinetic profiling (ADME), and evaluation in chronic inflammation models (e.g., collagen-induced arthritis).[3] By systematically applying these methodologies, researchers can effectively validate this compound and advance it through the drug discovery pipeline.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 5-LOX, COX-1, and COX-2 increases tendon healing and reduces muscle fibrosis and lipid accumulation after rotator cuff repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]
- 12. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support resource for the synthesis of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Reaction Overview: The Core Transformation
The synthesis of this compound is a classic example of heterocyclic chemistry, specifically a cyclocondensation reaction to form a substituted pyrazole ring.[1][2] The primary strategy involves the reaction of a substituted hydrazine with a versatile three-carbon building block.
The key transformation is the reaction between (E)-ethyl 2-cyano-3-ethoxyacrylate and 4-nitrophenylhydrazine . The reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrazole product.[3]
Caption: General workflow for the cyclocondensation synthesis.
Troubleshooting Guide & Diagnostic FAQs
This section is formatted as a direct Q&A to address the most common challenges encountered during the synthesis.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
Answer: Low or no yield is the most common issue and almost always traces back to one of three areas: reactant quality, reaction conditions, or improper work-up.
A1.1: Purity of Starting Materials
-
4-Nitrophenylhydrazine Quality: This reactant is susceptible to oxidation and degradation, often appearing as a dark, tarry solid instead of its characteristic yellow-orange crystals.[4] Using degraded hydrazine is a primary cause of reaction failure and impurity formation.
-
Expert Insight: The hydrazine's nucleophilicity is critical. Oxidation diminishes the concentration of the active nucleophile, leading to a stalled reaction. Always use freshly sourced, high-purity 4-nitrophenylhydrazine or its hydrochloride salt. If using the salt, an equivalent of a non-nucleophilic base may be needed to free the hydrazine in situ.
-
-
Ethyl 2-cyano-3-ethoxyacrylate (ECEA) Quality: This reactant should be a low-melting solid.[5] If it appears as a discolored oil, it may have hydrolyzed or polymerized.
-
Expert Insight: The double bond in ECEA is highly activated by the adjacent cyano and ester groups, making it susceptible to polymerization. Store it in a cool, dark place. It can be synthesized from ethyl cyanoacetate and triethyl orthoformate.[6]
-
A1.2: Sub-optimal Reaction Conditions
-
Solvent Choice: Absolute ethanol is the most commonly cited and effective solvent for this reaction.[3] Using lower grade or wet ethanol can hinder the reaction by competing with the nucleophilic attack or causing hydrolysis of the ester.
-
Temperature and Reaction Time: The reaction typically requires heating at reflux for several hours (often 16 hours or more) to proceed to completion.[3] Insufficient heating or time will result in a stalled reaction.
-
Expert Insight: The initial condensation and subsequent cyclization have significant activation energy barriers. Refluxing in ethanol provides the necessary thermal energy to overcome these barriers and drive the elimination of ethanol to form the aromatic ring. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
-
pH Control: If using 4-nitrophenylhydrazine hydrochloride, the reaction medium can become too acidic, protonating the hydrazine and reducing its nucleophilicity. Some protocols add a mild acid catalyst like glacial acetic acid to facilitate the initial condensation step in Knorr-type syntheses.[7][8] However, for this specific transformation, it is often performed under neutral conditions.[3]
A1.3: Work-up and Isolation Issues
-
Premature Precipitation: The product is a solid. Cooling the reaction mixture too quickly or without sufficient volume can trap impurities.
-
Expert Insight: After the reaction is complete, it is common to reduce the solvent volume and then cool to induce crystallization.[3][9] If an oily precipitate forms, try re-heating the solution, adding a small amount more solvent to ensure complete dissolution, and then allowing it to cool slowly for purer crystal formation.
-
Caption: Diagnostic flowchart for troubleshooting low product yield.
Question 2: My final product is discolored and difficult to purify. What are the likely impurities?
Answer: Discoloration and purification difficulties are typically caused by side reactions or unconsumed starting materials.
-
Cause: The most common source of color is the degradation of 4-nitrophenylhydrazine. It can self-condense or oxidize under reflux conditions, leading to intensely colored, often polymeric, impurities.
-
Solution: The best defense is to use high-purity starting material. During purification, recrystallization from ethanol is usually effective.[3] If the color persists, a charcoal treatment of the hot solution before filtration and cooling can be effective. For stubborn impurities, column chromatography on silica gel may be necessary.
Question 3: How do I monitor the reaction progress effectively?
Answer: Thin Layer Chromatography (TLC) is the most effective method.
-
Procedure: Prepare a TLC plate by spotting the starting material (4-nitrophenylhydrazine), the co-reactant (ECEA), and the reaction mixture.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 40:60) is a good starting point. The product is more polar than the ECEA but the relative polarity with the hydrazine will depend on the solvent system.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the hydrazine) has disappeared and a new, more dominant product spot has appeared. The product should be UV active due to the aromatic rings.
Optimized Experimental Protocol
This protocol is synthesized from established methodologies for similar pyrazole formations and provides a robust starting point for achieving high yields.[3]
Materials & Reagents
| Reagent | Molecular Wt. | Molar Equiv. | Amount (0.01 mol scale) |
| 4-Nitrophenylhydrazine | 153.14 g/mol | 1.0 | 1.53 g |
| (E)-ethyl 2-cyano-3-ethoxyacrylate | 169.18 g/mol | 1.0 | 1.69 g |
| Absolute Ethanol | 46.07 g/mol | - | ~25 mL |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenylhydrazine (1.53 g, 0.01 mol).
-
Dissolution: Add absolute ethanol (25 mL) and stir the mixture to dissolve the hydrazine. The solution should be a clear yellow-orange.
-
Addition of Reactant: To the stirring solution, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 0.01 mol).
-
Reaction: Heat the reaction mixture to reflux. The color of the solution will likely darken.
-
Monitoring: Allow the reaction to reflux for 16-20 hours. Monitor the progress by TLC as described in the FAQ section.
-
Isolation: Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature. A solid product may begin to crystallize.
-
Crystallization: Reduce the volume of ethanol to approximately 10-15 mL using a rotary evaporator. Cool the flask in an ice bath to complete the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified solid product under vacuum to obtain this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. m.molbase.com [m.molbase.com]
- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Welcome to the Technical Support Center for the purification of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important pyrazole derivative. The following information is synthesized from peer-reviewed literature and established laboratory practices to ensure scientific integrity and practical utility.
I. Introduction to Purification Strategies
The purification of this compound is a critical step to ensure the integrity of subsequent experimental results. The choice of purification method is dependent on the nature and quantity of impurities present in the crude product. The primary methods for purifying this compound are recrystallization and column chromatography. This guide will delve into the nuances of each technique, providing a framework for logical troubleshooting and optimization.
A general workflow for the purification of this compound is outlined below:
Caption: General purification workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude product does not fully dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound at elevated temperatures.
-
Causality: The solubility of a compound is highly dependent on the solvent's polarity and its ability to form intermolecular interactions with the solute. If the solvent's solvating power is insufficient even at its boiling point, it will not be an effective recrystallization solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and toluene) to find a solvent in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes turbid. Reheat the solution until it becomes clear and then allow it to cool slowly. For a structurally similar compound, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, a mixture of ethanol and water (85:15) was successfully used for crystallization[1].
-
Q2: My compound "oils out" during cooling instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming a crystalline lattice.
-
Causality: This is common when the solution is supersaturated to a large extent or when the cooling process is too rapid. The presence of impurities can also inhibit crystal nucleation and promote oiling out.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can result from several factors, including using too much solvent or incomplete precipitation.
-
Causality: The compound has some residual solubility in the cold solvent, and using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.
-
Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Concentrate the Mother Liquor: A second crop of crystals can sometimes be obtained by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be removed by adsorption.
-
Causality: These impurities are often present in small amounts but have strong chromophores.
-
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: After treating with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.
-
Column Chromatography Issues
Q5: My compound is not moving from the origin on the TLC plate, even with a very polar eluent. What does this indicate?
A5: This suggests that your compound is highly polar and is strongly adsorbed to the stationary phase (silica gel or alumina).
-
Causality: The amino and nitro groups in your compound make it quite polar. Silica gel is an acidic stationary phase, and the basic amino group can interact very strongly with it.
-
Troubleshooting Steps:
-
Eluent Polarity: Increase the polarity of your mobile phase further. For example, if you are using a hexane/ethyl acetate mixture, try switching to a dichloromethane/methanol system.
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.
-
Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Reverse-Phase Chromatography: If normal-phase chromatography is proving difficult, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) could be an effective alternative.
-
Q6: I am seeing streaks instead of distinct spots on my TLC plate. What is the cause?
A6: Streaking on a TLC plate can be caused by several factors.
-
Causality: The most common causes are overloading the sample, a compound that is too polar for the chosen eluent system, or the presence of acidic or basic impurities that interact strongly with the stationary phase.
-
Troubleshooting Steps:
-
Dilute the Sample: Spot a more dilute solution of your crude product on the TLC plate.
-
Optimize the Eluent: If the streak is in the direction of solvent flow, the eluent is likely not polar enough. If the streak remains at the origin, the eluent may be too nonpolar, or the compound is strongly interacting with the stationary phase.
-
Add a Modifier: As mentioned previously, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often improve the spot shape.
-
Q7: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A7: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases under the chosen conditions.
-
Causality: The polarity of the desired product and the impurity are too similar for the current chromatographic system to resolve.
-
Troubleshooting Steps:
-
Shallow the Gradient: If you are using a gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Solvent System: Different solvent systems can have different selectivities for various compounds. For nitrophenyl-containing pyrazoles, a hexane/ethyl acetate gradient has been shown to be effective[2]. Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to find a system that provides better separation.
-
Change the Stationary Phase: Switching from silica gel to alumina, or to a different type of bonded silica (e.g., a phenyl-hexyl column), can alter the separation mechanism and may resolve the co-eluting compounds.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on literature for structurally similar compounds, a mixture of ethanol and water is an excellent starting point. A ratio of approximately 85:15 ethanol to water has been used successfully for a closely related chloro-nitro analog[1]. Ethanol is also a common and effective recrystallization solvent for other aminopyrazole derivatives[3].
Q2: What is the expected melting point of pure this compound?
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: The synthesis of 5-aminopyrazoles often involves the reaction of a hydrazine with a β-ketonitrile or a similar precursor[5][6]. Potential impurities could include:
-
Unreacted starting materials: (4-nitrophenyl)hydrazine and the ethyl 2-cyano-3-ethoxyacrylate (or equivalent).
-
Regioisomers: If an unsymmetrical precursor is used, the formation of a regioisomeric pyrazole product is possible.
-
Side products from the decomposition of starting materials or the product.
-
Solvent residues from the reaction or work-up.
Q4: What are suitable TLC conditions for monitoring the purification?
A4: A good starting eluent system for TLC analysis would be a mixture of hexane and ethyl acetate . You can start with a ratio of 1:1 and adjust the polarity by increasing or decreasing the proportion of ethyl acetate to achieve an Rf value of approximately 0.3-0.5 for the desired product.
Q5: What are the key spectral features I should look for to confirm the identity and purity of my product?
A5:
-
¹H NMR: You should expect to see signals corresponding to the ethyl group (a quartet and a triplet), the amino group (a broad singlet), and the aromatic protons on the nitrophenyl ring and the pyrazole ring. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 1,4-disubstituted phenyl ring.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyrazole and nitrophenyl rings, and the ethyl group carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and the N-O stretching of the nitro group (around 1500 and 1350 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₄O₄, MW = 292.25 g/mol ).
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is adapted from a procedure used for a structurally similar compound[1].
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
While the solution is hot, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography on Silica Gel
This is a general protocol that may require optimization.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent.
-
Load the Column: Carefully add the dried, pre-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent such as hexane. Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate. A suggested starting gradient is from 100% hexane to 50:50 hexane/ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary Table:
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol/Water, Ethanol, Methanol, Ethyl Acetate | Start with Ethanol/Water. Use minimal hot solvent. Cool slowly. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | May require the addition of triethylamine to the eluent to prevent streaking. |
V. Visualization of Purification Logic
Caption: Decision tree for selecting a purification method.
VI. References
-
Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o275–o276. --INVALID-LINK--
-
Bobbio, C., et al. (2005). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 12(6), 1259-1271. --INVALID-LINK--
-
ChemicalBook. (n.d.). ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE. Retrieved January 4, 2026, from --INVALID-LINK--
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-167). Italian Society of Chemistry.
-
Hassan, A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-179. --INVALID-LINK--
-
Kermani, Z. K., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(44), 26359-26372. --INVALID-LINK--
References
- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 16459-34-0 CAS MSDS (ETHYL 5-AMINO-1-(3-NITROPHENYL)PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
common side reactions in the synthesis of 5-aminopyrazoles
Welcome to the technical support center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Here, we address the most common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with a substituted hydrazine is giving a mixture of products. How do I selectively synthesize the 5-aminopyrazole isomer?
Answer: This is the most common challenge in 5-aminopyrazole synthesis and is known as a regioselectivity issue. When a monosubstituted hydrazine (R-NHNH₂) reacts with a non-symmetrical 1,3-dielectrophile like a β-ketonitrile, it can produce two regioisomers: the desired 1,5-disubstituted-5-aminopyrazole and the undesired 1,3-disubstituted-3-aminopyrazole.[1]
The regiochemical outcome is governed by a delicate balance between kinetic and thermodynamic control.[1][2]
-
Kinetic Control: Favors the 3-aminopyrazole isomer. This pathway is typically faster and occurs under basic conditions at low temperatures. The more nucleophilic, sterically accessible terminal nitrogen of the hydrazine attacks the most electrophilic site first, leading to a rapid, irreversible cyclization.[2]
-
Thermodynamic Control: Favors the 5-aminopyrazole isomer. This pathway requires conditions that allow for the equilibration of intermediates, leading to the most stable product. This is usually achieved under neutral or acidic conditions at elevated temperatures.[2] Bulky or electron-poor hydrazine substituents also tend to favor the formation of the 5-amino isomer.[2]
Troubleshooting Guide: Controlling Regioselectivity
Question: I'm getting the 3-aminopyrazole as my major product. What specific protocol can I follow to favor the 5-aminopyrazole?
This indicates your reaction is under kinetic control. To shift the selectivity, you must implement conditions that favor the more thermodynamically stable 5-aminopyrazole product.
Recommended Protocol (Thermodynamic Conditions):
-
Solvent: Choose a neutral, high-boiling point solvent like ethanol, isopropanol, or acetic acid.
-
Catalyst: Use a mild acid catalyst (e.g., a few drops of acetic acid) or run the reaction under neutral conditions. Avoid strong bases.
-
Temperature: Heat the reaction mixture to reflux (typically 70°C or higher).[2] Elevated temperatures allow the initial Michael adducts to equilibrate, favoring the pathway to the more stable 5-aminopyrazole.[2]
-
Order of Addition: Add the hydrazine slowly to the solution of the β-ketonitrile at the elevated temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the formation of the desired product and to avoid degradation.
Data Summary: Conditions Influencing Regioselectivity
| Parameter | Favors 5-Aminopyrazole (Thermodynamic) | Favors 3-Aminopyrazole (Kinetic) | Rationale |
| Temperature | High (e.g., >70 °C) | Low (e.g., 0 °C) | Allows for intermediate equilibration.[2] |
| pH/Catalyst | Neutral or mildly acidic (e.g., AcOH) | Basic (e.g., NaOEt) | Base catalyzes rapid, irreversible cyclization.[2] |
| Hydrazine Substituent | Bulky, electron-withdrawing | Small, electron-donating | Steric hindrance disfavors the kinetic pathway.[2][3] |
Workflow: Regioselectivity Troubleshooting
Caption: Troubleshooting workflow for regioselectivity issues.
FAQ 2: My yield is low, and I've isolated a byproduct with a carboxylic acid or amide group. What happened?
Answer: You are observing hydrolysis of the nitrile group. The nitrile functional group in either your β-ketonitrile starting material or your 5-aminopyrazole product is susceptible to hydrolysis under both acidic and basic conditions, which are often used to catalyze the cyclization.[4][5]
The reaction typically proceeds in two stages: first, the nitrile is hydrolyzed to a primary amide, and with continued heating under aqueous acidic or basic conditions, the amide is further hydrolyzed to a carboxylic acid.[4][6][7]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water.[5][7]
-
Base-Catalyzed Hydrolysis: The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][7] This pathway often requires harsher conditions (higher temperatures, longer times) to proceed to the carboxylic acid.[7]
Troubleshooting Guide: Preventing Nitrile Hydrolysis
Question: How can I modify my procedure to avoid hydrolyzing the nitrile group?
Preventing this side reaction requires careful control of water content, reaction time, and pH.
Preventative Measures:
-
Anhydrous Conditions: Use dry solvents and, if necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the presence of water.
-
Control pH: If using an acid or base catalyst, use the minimum catalytic amount required. Strong acids or bases and prolonged exposure will increase the rate of hydrolysis.[3][8] If basic conditions were used for a preceding step (like a Claisen condensation to form the β-ketonitrile), it's crucial to neutralize the reaction mixture before adding the hydrazine.[3]
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed, work up the reaction promptly to avoid extended exposure to hydrolytic conditions.
-
Temperature Control: While high temperatures are needed for thermodynamic control of regioselectivity, excessively high temperatures for extended periods can accelerate hydrolysis. Find the optimal balance for your specific substrates.
Mechanism: Side Reaction of Nitrile Hydrolysis
Caption: Pathways for acid- and base-catalyzed nitrile hydrolysis.
FAQ 3: My reaction is complex, and I see higher molecular weight byproducts. Could the product be reacting further?
Answer: Yes, this is a common issue, especially when using β-dicarbonyl compounds or their equivalents. The 5-aminopyrazole product is a versatile binucleophile, containing two nucleophilic nitrogen atoms: the endocyclic N1 (ring nitrogen) and the exocyclic N5-amino group.[9] The exocyclic amino group is generally more nucleophilic.[10]
If your reaction mixture contains unreacted 1,3-dielectrophilic species (like β-diketones or β-ketoesters), the 5-aminopyrazole product can undergo a subsequent cyclocondensation to form fused bicyclic heterocycles, most commonly pyrazolo[1,5-a]pyrimidines .[11][12][13]
Troubleshooting Guide: Avoiding Fused Byproduct Formation
Question: How do I prevent the formation of pyrazolo[1,5-a]pyrimidines and other fused systems?
The key is to control the stoichiometry and reaction conditions to disfavor the second cyclization reaction.
Preventative Measures:
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the hydrazine relative to the β-ketonitrile to ensure the complete consumption of the electrophile. This minimizes the chance that the 5-aminopyrazole product will encounter unreacted starting material.
-
Purity of Starting Materials: Ensure your β-ketonitrile starting material is pure and free from any β-dicarbonyl reagents that may have been used in its synthesis.
-
Temperature and Time: The formation of the fused ring system often requires more forcing conditions than the initial pyrazole synthesis. Avoid unnecessarily high temperatures or prolonged reaction times after the initial product has formed.
-
One-Pot Reactions: If you are intentionally performing a one-pot synthesis that could lead to these products, be aware that controlling the selectivity can be challenging and requires careful optimization.[14]
Reaction Scheme: Formation of Fused Side Product
Caption: Formation of a pyrazolo[1,5-a]pyrimidine side product.
FAQ 4: My reaction stalls, and I isolate the hydrazone intermediate. How do I promote the final cyclization?
Answer: The formation of 5-aminopyrazoles from β-ketonitriles and hydrazines is a two-step process: (1) formation of a hydrazone intermediate, followed by (2) intramolecular cyclization.[15][16] In some cases, particularly with less reactive substrates or under very mild conditions, the hydrazone can be isolated.[15]
Troubleshooting Protocol: Driving Cyclization to Completion
-
Add an Acid Catalyst: The cyclization step, which involves the attack of the second hydrazine nitrogen onto the nitrile carbon, is often promoted by acid. Add a catalytic amount of a protic acid like acetic acid or hydrochloric acid (5% in ethanol) and heat the mixture.[15]
-
Increase Temperature: Heating the isolated hydrazone in a suitable solvent (e.g., refluxing ethanol) is often sufficient to induce cyclization.[16][17]
-
Change Solvent: Switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can sometimes facilitate the cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. soc.chim.it [soc.chim.it]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chim.it [chim.it]
- 15. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
optimization of reaction conditions for pyrazole synthesis using catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during experimentation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a question-and-answer format. We provide a diagnosis of the potential causes and detailed protocols for remediation.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product, in my catalytic pyrazole synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common but multifaceted problem. The issue can typically be traced back to one of four areas: the integrity of your starting materials, the reaction stoichiometry and setup, the reaction conditions, or the catalyst's activity. A systematic approach is the most effective way to diagnose and solve the problem.
Potential Causes & Solutions:
-
Purity of Starting Materials : The purity of your reactants, especially hydrazines and 1,3-dicarbonyl compounds, is critical.[1] Impurities can act as catalyst poisons or introduce competing side reactions. Hydrazine derivatives, for instance, can be unstable and should be handled and stored appropriately.
-
Recommendation : Verify the purity of your starting materials using NMR or GC-MS. If necessary, purify them by distillation, recrystallization, or column chromatography before use.[1]
-
-
Suboptimal Reaction Conditions : Temperature, pressure, and reaction time are fundamental parameters that dictate reaction kinetics and product formation.
-
Temperature : Many pyrazole syntheses require heating to proceed at an optimal rate.[1] However, excessively high temperatures can lead to reactant decomposition or catalyst degradation. A temperature-controlled approach is sometimes necessary to favor the formation of the desired product over alternatives.[2][3]
-
Reaction Time : Insufficient reaction time will result in an incomplete reaction. Conversely, excessively long reaction times can lead to the formation of degradation products.
-
Recommendation : Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to establish the optimal reaction time. Perform a temperature screen, testing a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and product stability.[1][4]
-
-
Catalyst Inactivity or Deactivation : The choice of catalyst and its active state are paramount.
-
Catalyst Choice : The catalyst must be appropriate for the specific transformation. For example, a simple Knorr synthesis often requires only a catalytic amount of acid[5], whereas more complex cyclizations might require transition-metal catalysts like palladium or copper.[6][7]
-
Deactivation : Catalysts can be deactivated by impurities or may degrade under the reaction conditions. Some catalysts are sensitive to air or moisture and require handling under an inert atmosphere.
-
Recommendation : Ensure you are using the correct catalyst for your reaction type. For air-sensitive catalysts, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). If catalyst poisoning is suspected, ensure all reactants and solvents are pure and dry.
-
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones [organic-chemistry.org]
- 7. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate reactions
A Guide to Preventing Byproduct Formation in Key Pharmaceutical Intermediate Synthesis
Welcome to the Technical Support Center for the synthesis and reactions of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most prevalent byproduct is the undesired regioisomer, ethyl 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. This arises from the reaction of 4-nitrophenylhydrazine with the unsymmetrical reagent, ethyl (ethoxymethylene)cyanoacetate. The hydrazine has two non-equivalent nitrogen atoms, and either can initiate the cyclization, leading to two possible isomeric products.[1][2]
Q2: What other potential byproducts should I be aware of?
A2: Besides the main regioisomer, other potential byproducts include:
-
Hydrolysis Product: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can form if water is present in the reaction mixture, leading to the hydrolysis of the ethyl ester.
-
Self-Condensation Product: Ethyl (ethoxymethylene)cyanoacetate can undergo self-condensation, particularly under basic conditions, via a Thorpe-Ziegler type reaction.[3][4]
-
Side-Reactions of the Nitro Group: While less common under standard pyrazole synthesis conditions, the nitro group can potentially be reduced or participate in other side reactions if harsh reducing agents or catalysts are inadvertently introduced.[5][6]
Q3: How can I confirm the identity of the desired product and distinguish it from the regioisomeric byproduct?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two regioisomers. The chemical shifts of the pyrazole ring proton and the protons of the ethyl ester will differ between the 5-amino and 3-amino isomers. Detailed 2D NMR experiments like HMBC and NOESY can provide unambiguous structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from its regioisomer and other impurities, allowing for quantification of the product purity.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both regioisomers, it is crucial for confirming the mass of the product and identifying other byproducts with different molecular weights.
Troubleshooting Guide
Issue 1: Low Regioselectivity - Formation of the Undesired 3-Amino Isomer
Root Cause Analysis: The formation of the two regioisomers is a kinetically and thermodynamically controlled process influenced by several factors:
-
Nucleophilicity of Hydrazine Nitrogens: The two nitrogen atoms of 4-nitrophenylhydrazine have different nucleophilicities. The terminal NH2 group is generally more nucleophilic and will preferentially attack the more electrophilic carbon of ethyl (ethoxymethylene)cyanoacetate.
-
Electronic Effects: The electron-withdrawing nitro group on the phenyl ring influences the nucleophilicity of the hydrazine nitrogens.
-
Steric Hindrance: Steric bulk on the hydrazine or the other reactant can influence the direction of the initial attack.
-
Reaction Conditions: Solvent, temperature, and pH play a critical role in directing the reaction pathway towards one isomer over the other.[1][2]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use of polar aprotic solvents like ethanol or isopropanol is common. For enhanced regioselectivity, consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | Fluorinated alcohols can stabilize the transition state leading to the desired 5-amino isomer through specific hydrogen bonding interactions. |
| Temperature | Maintain a controlled temperature, typically refluxing in ethanol. Avoid excessive heating. | Higher temperatures can sometimes lead to a decrease in regioselectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer. |
| pH | The reaction is typically carried out under neutral or slightly acidic conditions. The use of an acid scavenger like triethylamine can be beneficial. | The pH can influence the protonation state of the hydrazine and the enol-enolate equilibrium of the reacting partner, thereby affecting the regiochemical outcome. |
Experimental Protocol for Improved Regioselectivity:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol (10 volumes), add 4-nitrophenylhydrazine (1.05 eq).
-
Add triethylamine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to crystallize the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired this compound.
Logical Workflow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Presence of Hydrolysis Product
Root Cause Analysis: The ethyl ester functionality is susceptible to hydrolysis to the corresponding carboxylic acid. This is typically caused by the presence of water in the reaction mixture, which can be introduced from wet solvents or reagents, or from atmospheric moisture.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Employing techniques such as distilling solvents over a drying agent can be beneficial.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Azeotropic Removal of Water: If feasible for the reaction scale, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can effectively remove water as it is formed or introduced.
Purification of Product Contaminated with Carboxylic Acid:
If hydrolysis has occurred, the product can be purified by washing an organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ethyl ester will remain in the organic layer, while the carboxylic acid byproduct will be extracted into the aqueous layer as its salt.
Issue 3: Formation of Self-Condensation Byproducts
Root Cause Analysis: Ethyl (ethoxymethylene)cyanoacetate has an active methylene group and can undergo base-catalyzed self-condensation in a Thorpe-Ziegler type reaction.[3][4] This is more likely to occur if a strong base is used or if the reaction is run for an extended period in the presence of a base.
Mitigation Strategies:
-
Control Basicity: Use a mild, non-nucleophilic base like triethylamine as an acid scavenger, rather than strong bases like sodium ethoxide.
-
Stoichiometry and Addition Order: Add the hydrazine to the solution of ethyl (ethoxymethylene)cyanoacetate. This ensures that the concentration of the self-condensing reagent is minimized in the presence of the base.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction to completion and work it up promptly.
Reaction Pathway Overview:
Caption: Potential reaction pathways and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are key structural motifs in numerous pharmacologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during their synthesis.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions based on established chemical principles.
Low Reaction Yield
Question: I am getting a low yield in my synthesis of a pyrazolo[1,5-a]pyrimidine via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this condensation reaction are a common issue and can stem from several factors. The key is to systematically evaluate your reaction conditions.
-
Incomplete Reaction: The reaction may not be going to completion. You can address this by:
-
Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion.
-
Increasing Temperature: While some reactions proceed at room temperature, others may require heating or even microwave irradiation to drive them to completion.[1][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[1][4]
-
-
Suboptimal pH: The pH of the reaction medium is critical.
-
Acid Catalysis: Many of these condensations are acid-catalyzed. Acetic acid is a common solvent and catalyst.[1][5] If the reaction is sluggish, a stronger acid catalyst like sulfuric acid (H₂SO₄) may be beneficial.[1][5] The acid protonates a carbonyl group of the β-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the 5-aminopyrazole.
-
Base Catalysis: In some cases, particularly with certain substrates, a basic catalyst such as triethylamine or piperidine can be effective.[4]
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. Common side reactions include self-condensation of the β-dicarbonyl compound or the formation of regioisomers. To mitigate this:
-
Control of Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant may favor side reactions.
-
Choice of Solvent: The solvent can influence the reaction pathway. Acetic acid is often a good choice as it also acts as a catalyst.[1][5] Other solvents like ethanol or DMF may be used depending on the specific reactants.[4]
-
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product.
-
Chromatography: Use an appropriate solvent system for column chromatography to achieve good separation without excessive loss of the product on the column.
-
Below is a troubleshooting workflow to systematically address low yield issues:
Caption: Troubleshooting workflow for low yield in pyrazolo[1,5-a]pyrimidine synthesis.
Formation of Impurities and Side Products
Question: My reaction is producing a significant amount of an unknown impurity alongside my target pyrazolo[1,5-a]pyrimidine. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge, often arising from the reactivity of the starting materials and intermediates.
-
Regioisomers: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a primary concern. The initial nucleophilic attack of the 5-aminopyrazole can occur at either of the two carbonyl carbons, leading to two different products. The regioselectivity is influenced by:
-
Steric Hindrance: The aminopyrazole will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic) and solvent can influence the regioselectivity. For instance, reactions with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone have shown good regioselective formation of the corresponding cyclopentapyrazolo[1,5-a]pyrimidines.[1]
-
-
Self-Condensation of Starting Materials: β-dicarbonyl compounds can undergo self-condensation, especially under basic conditions. To minimize this, add the base slowly or use a milder base.
-
Incomplete Cyclization: In some cases, the intermediate acyclic product may be stable and fail to cyclize completely.[4] This can be addressed by increasing the reaction temperature or time, or by changing the solvent to one that better facilitates the cyclization step (e.g., refluxing in pyridine or DMF with sodium acetate).[4]
-
Oxidation/Decomposition: The pyrazolo[1,5-a]pyrimidine core can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., strong acids, high temperatures for prolonged periods). It's important to use the mildest conditions necessary to achieve the desired transformation. Some pyrazolo[1,5-a]pyrimidines have also been noted to be sensitive to acidic conditions, which can lead to chemical decomposition.[6]
The general mechanism for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound is depicted below:
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Reaction Failure or No Product Formation
Question: My reaction to synthesize a pyrazolo[1,5-a]pyrimidine has failed, and I have only recovered my starting materials. What should I check?
Answer:
Complete reaction failure can be disheartening, but a systematic check of your experimental setup and reagents can often reveal the cause.
-
Reagent Quality:
-
Purity of 5-Aminopyrazole: The 5-aminopyrazole starting material can be unstable. Ensure it is pure and has not degraded. Consider recrystallizing or purifying it before use.
-
Purity of β-Dicarbonyl Compound: Similarly, verify the purity of your β-dicarbonyl compound. Some can exist as a mixture of keto and enol tautomers, which can affect reactivity.
-
-
Reaction Conditions:
-
Catalyst: Ensure that the catalyst (acid or base) was added and is active. Some catalysts can be deactivated by moisture.
-
Temperature: The reaction may require a higher temperature than applied. Consider a stepwise increase in temperature while monitoring the reaction by TLC. Microwave-assisted synthesis can be a powerful alternative for recalcitrant reactions.[1][4]
-
Atmosphere: While most of these reactions are robust, highly sensitive substrates may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
-
Incorrect Reaction Type for Substrates: The chosen synthetic route may not be suitable for your specific substrates. For example, highly substituted or sterically hindered starting materials may require more forcing conditions or a different synthetic approach altogether. Review the literature for the synthesis of analogous compounds to see what conditions were successful. There are several synthetic strategies available, including three-component reactions and cyclization of pre-functionalized precursors, which might be more suitable for your target molecule.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent methods include:
-
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents: This is a widely used, robust method.[1]
-
Three-component reactions: These involve the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[1]
-
Cyclization of functionalized pyrazoles: This involves building the pyrimidine ring onto a pre-existing pyrazole core.[1]
-
Microwave-assisted synthesis: This technique is increasingly used to accelerate reactions and improve yields.[1][4]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific substrates and reaction conditions.
-
Acid catalysis (e.g., acetic acid, sulfuric acid) is most common for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[1][5]
-
Base catalysis (e.g., piperidine, triethylamine, K₂CO₃) can be effective for reactions involving α,β-unsaturated nitriles or in cases where acidic conditions lead to side reactions.[4]
-
Palladium catalysts are used in cross-coupling reactions to introduce diverse functional groups.[1][2]
Q3: What are some key safety considerations when synthesizing pyrazolo[1,5-a]pyrimidines?
A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Hydrazine derivatives, which may be used in the synthesis of the 5-aminopyrazole precursor, are often toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids and bases should be handled with care.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring to avoid explosions.
Section 3: Experimental Protocols
General Protocol for the Synthesis of a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).
-
The reaction mixture is then heated to reflux (approximately 120 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water (50 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Example Reaction Conditions and Yields
| 5-Aminopyrazole Substituent | β-Dicarbonyl Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 3-Arylamino-4-cyano | Pentane-2,4-dione | H₂SO₄/AcOH | 4 | 92 | [5] |
| 3-Arylamino-4-ethoxycarbonyl | Pentane-2,4-dione | H₂SO₄/AcOH | 4 | 92 | [5] |
| Unsubstituted | Acetylacetone | Acetic Acid | 2 | Not specified |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
refinement of protocols for synthesizing bioactive pyrazole compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of bioactive pyrazole compounds. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to bridge the gap between established protocols and the nuanced challenges that arise in the laboratory, offering explanations grounded in mechanistic principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that can occur during pyrazole synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I've followed the standard Knorr pyrazole synthesis protocol, but my yield is disappointingly low. What could be the issue?
A: Low yields in Knorr synthesis, a cornerstone reaction involving a 1,3-dicarbonyl compound and a hydrazine, can stem from several factors.[1][2] The reaction is typically robust, but its efficiency is sensitive to reaction conditions and reactant stability.[1]
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. It's crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[3] If starting material is still present, extending the reaction time or moderately increasing the temperature may be necessary.[4]
-
Suboptimal pH: The Knorr synthesis is often acid-catalyzed.[5] If the medium is too neutral, the reaction rate can be sluggish. Conversely, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts, consuming your starting 1,3-dicarbonyl compound.[4][6] The addition of a weak acid, such as acetic acid, is often sufficient to promote the reaction without causing significant side product formation.[1][2]
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable, especially in the presence of air and certain metals.[7] Using a fresh bottle of hydrazine hydrate or purifying the existing stock can sometimes resolve yield issues. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation of the hydrazine.[7]
-
Side Reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of the desired pyrazole.[8] Careful analysis of the crude reaction mixture by techniques like LC-MS can help identify these byproducts and provide clues about competing reaction pathways.
Issue 2: Formation of Regioisomeric Mixtures
Q: My synthesis using an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of pyrazole regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: This is a classic challenge in pyrazole synthesis.[9] The formation of regioisomers occurs when the substituted hydrazine can react with either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[8] Achieving high regioselectivity often requires careful control of reaction conditions to exploit subtle differences in the reactivity of the two carbonyl groups.
Probable Causes & Solutions:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[10] Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the regioselectivity in favor of one isomer.[10][11] This is attributed to the unique properties of these solvents, which can modulate the reactivity of the carbonyl groups.
-
Steric and Electronic Factors: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. A bulky substituent on the hydrazine may preferentially attack the less sterically hindered carbonyl group. Similarly, electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbons.
-
Alternative Synthetic Routes: When controlling regioselectivity in classical condensations proves difficult, exploring alternative synthetic strategies can be beneficial. For example, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes can offer excellent regiocontrol.[12]
Table 1: Effect of Solvent on Regioselectivity in a Hypothetical Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Overall Yield (%) |
| Toluene | 2.4 | 75:25 | 85% |
| Ethanol | 24.5 | 60:40 | 92% |
| Acetic Acid | 6.2 | 95:5 | 88% |
| HFIP | 67.5 | >98:2 | 90% |
| This data is illustrative and actual results will vary based on specific substrates.[10][13] |
Issue 3: Product Purification Challenges
Q: My crude pyrazole product is a viscous oil, and I'm struggling to purify it. Column chromatography on silica gel leads to significant product loss.
A: Pyrazole compounds, being nitrogen-containing heterocycles, can exhibit basic properties and may interact strongly with the acidic silica gel, leading to tailing, poor separation, and even decomposition on the column.[14]
Probable Causes & Solutions:
-
Acid-Base Interactions with Silica: The lone pair of electrons on the pyrazole nitrogen can interact with the acidic silanol groups on the surface of the silica gel.[14]
-
Deactivating the Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine, like triethylamine (Et3N), can neutralize the acidic sites and improve the chromatography of basic compounds.[14] A common practice is to add 1-2% Et3N to the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a reversed-phase silica (C18) for purification.[14]
-
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent purification method that can be scaled up more easily than chromatography.[14] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[14]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the purified pyrazole can be extracted back into an organic solvent.
II. Frequently Asked Questions (FAQs)**
Q1: What are the key advantages of using microwave-assisted synthesis for pyrazole derivatives?
A1: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. The primary advantages include:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[4]
-
Improved Yields: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
Q2: How can I synthesize pyrazoles from chalcones?
A2: The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) is a well-established and versatile method.[15] The general approach involves the reaction of a chalcone with a hydrazine derivative.[16][17] The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.[15] This method is particularly useful for accessing a wide range of substituted pyrazoles, as the substituents on both the chalcone and the hydrazine can be readily varied.[18][19]
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, there is a growing emphasis on developing greener synthetic protocols for pyrazoles. Some of these approaches include:
-
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG) is a key strategy.[16]
-
Catalyst-Free or Metal-Free Conditions: Many modern protocols aim to eliminate the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product.[20]
-
Multicomponent Reactions: One-pot, multicomponent reactions are inherently more efficient and generate less waste as they combine several synthetic steps without isolating intermediates.[21]
Q4: What is the Paal-Knorr synthesis and how does it differ from the Knorr pyrazole synthesis?
A4: The Paal-Knorr synthesis is a method for synthesizing substituted pyrroles or furans from 1,4-dicarbonyl compounds.[6][22] The key difference from the Knorr pyrazole synthesis lies in the starting materials and the resulting heterocycle. The Paal-Knorr synthesis uses a 1,4-dicarbonyl, whereas the Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl.[23] Furthermore, the Paal-Knorr synthesis typically involves reaction with a primary amine or ammonia to form a pyrrole, or acid-catalyzed cyclization to form a furan.[6][23] The Knorr pyrazole synthesis, on the other hand, specifically uses a hydrazine to form a pyrazole ring.[1]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Knorr Pyrazole Synthesis[1][2]
This protocol outlines the synthesis of a simple pyrazole from a β-ketoester and hydrazine.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Flowchart for Low Yield in Pyrazole Synthesis
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
IV. References
-
Valdés, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(25), 9631-9637. --INVALID-LINK--
-
Valdés, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(25), 9631-9637. --INVALID-LINK--
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. --INVALID-LINK--
-
ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. --INVALID-LINK--
-
Taylor, R. D., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 23(24), 9473-9477. --INVALID-LINK--
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. --INVALID-LINK--
-
Fodili, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1067. --INVALID-LINK--
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. --INVALID-LINK--
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. --INVALID-LINK--
-
Al-dujaili, L. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. --INVALID-LINK--
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. --INVALID-LINK--
-
Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis. --INVALID-LINK--
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives using chalcones. --INVALID-LINK--
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. --INVALID-LINK--
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. --INVALID-LINK--
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. --INVALID-LINK--
-
Journal of Agricultural and Food Chemistry. (2022). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. --INVALID-LINK--
-
RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. --INVALID-LINK--
-
AIP Publishing. (2023). Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evaluation studies. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Paal–Knorr synthesis. --INVALID-LINK--
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a highly substituted pyrazole derivative of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. The precise characterization of such molecules is paramount for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound, placed in a comparative context with structurally related analogs. The causality behind chemical shift variations and coupling patterns will be explored, offering a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.
Predicted and Comparative NMR Spectral Data
Table 1: ¹H NMR Spectral Data (Predicted and Experimental) in DMSO-d₆
| Compound | H-3 (s) | H (phenyl) | NH₂ (s) | -OCH₂- (q) | -CH₃ (t) |
| This compound (Predicted) | ~8.10 | ~8.40 (d), ~7.90 (d) | ~7.00 | ~4.20 | ~1.25 |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[1] | 7.73 | 7.55-7.30 (m) | 6.65 | 4.16 | 1.24 |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[2][3] | 7.90 | 7.84 (d), 7.46 (d) | 4.22 | 4.18 | 1.29 |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental) in DMSO-d₆
| Compound | C-3 | C-4 | C-5 | C (phenyl) | C=O | -OCH₂- | -CH₃ |
| This compound (Predicted) | ~142.0 | ~95.0 | ~155.0 | ~147.0, ~144.0, ~125.0, ~124.0 | ~164.0 | ~59.0 | ~14.0 |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[4] | 139.8 | 97.2 | 153.1 | 138.6, 129.3, 126.8, 122.1 | 164.8 | 58.7 | 14.5 |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[2][3] | - | - | - | - | - | - | - |
Note: The data for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate was reported for the 4,5-dihydro-1H-pyrazole analog, and thus direct comparison of the pyrazole ring carbons is not applicable.
Spectral Interpretation and Comparative Analysis
The predicted NMR data for this compound is derived from the foundational spectra of its phenyl analog, with adjustments based on the well-understood electronic effects of the para-nitro group.
¹H NMR Spectrum
-
H-3 Proton: In the phenyl analog, the H-3 proton of the pyrazole ring resonates at 7.73 ppm. The introduction of the strongly electron-withdrawing nitro group at the para-position of the N1-phenyl ring is expected to deshield this proton, shifting its resonance downfield to approximately 8.10 ppm. This is due to the delocalization of electron density away from the pyrazole ring system.
-
Phenyl Protons: The protons of the 4-nitrophenyl group are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the nitro group will be significantly deshielded, appearing around 8.40 ppm, while the protons meta to the nitro group will resonate at a slightly higher field, around 7.90 ppm. This is in contrast to the more complex multiplet observed for the unsubstituted phenyl ring in the region of 7.55-7.30 ppm.
-
Amino Protons (NH₂): The chemical shift of the amino protons is highly dependent on solvent and concentration. However, a broad singlet around 7.00 ppm is expected, which is slightly downfield from the 6.65 ppm observed in the phenyl analog, likely due to the overall decreased electron density of the molecule.
-
Ethyl Ester Protons: The chemical shifts of the ethyl ester protons (-OCH₂- and -CH₃) are generally less affected by substituents on the N1-phenyl ring. Therefore, they are predicted to remain in similar positions, with the quartet around 4.20 ppm and the triplet around 1.25 ppm.
¹³C NMR Spectrum
-
Pyrazole Ring Carbons (C-3, C-4, C-5): The electron-withdrawing nature of the 4-nitrophenyl group will influence the chemical shifts of the pyrazole ring carbons. C-3 and C-5 are expected to be deshielded (shifted to higher ppm values) compared to the phenyl analog. Conversely, C-4, being electron-rich due to the adjacent amino group, will likely experience a less pronounced shift but remain at a relatively high field.
-
Phenyl Ring Carbons: The carbons of the 4-nitrophenyl ring will show characteristic shifts. The carbon bearing the nitro group (ipso-carbon) is expected to be significantly deshielded (around 147.0 ppm), as is the carbon attached to the pyrazole nitrogen (around 144.0 ppm). The ortho and meta carbons will appear in the typical aromatic region, with their shifts influenced by the nitro group's strong electron-withdrawing effect.
-
Carbonyl and Ethyl Carbons: Similar to the proton signals, the carbonyl carbon and the ethyl group carbons are expected to show minimal changes in their chemical shifts compared to the phenyl analog.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for pyrazole derivatives, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data acquisition using both 1D and 2D NMR techniques.
1. Sample Preparation:
- Accurately weigh 10-15 mg of the synthesized this compound.
- Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many pyrazole derivatives, and the residual solvent peak can serve as an internal reference.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve good resolution and lineshape, using the deuterium lock signal of the solvent.
3. ¹H NMR Data Acquisition:
- Acquire a standard 1D ¹H NMR spectrum.
- Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure quantitative accuracy.
- Integrate all signals and determine the multiplicity (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J-values) for all relevant peaks.
4. ¹³C NMR Data Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
- A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.
5. 2D NMR Data Acquisition for Unambiguous Assignment:
- COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify neighboring protons, such as those in the ethyl group and the phenyl ring.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (like C-4, C-5, and the carbonyl carbon) by observing their long-range correlations with nearby protons.
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the molecular structure of the target compound and the logical workflow for its spectral assignment.
Caption: Molecular structure of this compound.
Caption: Workflow for unambiguous NMR spectral assignment.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of novel pyrazole derivatives. By comparing the predicted spectral data of this compound with its experimentally characterized analogs, a clear understanding of the electronic influence of the 4-nitrophenyl substituent is achieved. The downfield shifts of the pyrazole H-3 proton and the characteristic splitting pattern of the aromatic protons serve as key diagnostic markers. This guide provides a robust framework for researchers to interpret the NMR spectra of similarly substituted pyrazoles, thereby facilitating the confident characterization of newly synthesized compounds in the pursuit of advanced materials and therapeutics.
References
A Comparative Crystallographic Guide to Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate Analogs for Drug Design
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The orientation of substituents and the landscape of intermolecular interactions, dictated by their solid-state structure, directly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data of several analogs of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, offering critical insights for rational drug design and development. While the crystal structure for the specific 4-nitro analog is not publicly available, a detailed examination of closely related analogs provides a robust framework for predicting its structural characteristics and understanding structure-activity relationships (SAR).
The Strategic Importance of the Pyrazole Scaffold
The 5-amino-1-phenyl-1H-pyrazole-4-carboxylate core is a privileged scaffold in drug discovery. The amino group and the ester moiety can act as hydrogen bond donors and acceptors, respectively, while the substituted phenyl ring at the N1 position allows for fine-tuning of the molecule's electronic and steric properties. This variability is crucial for optimizing interactions with biological targets. X-ray crystallography provides the definitive map of these interactions at the atomic level, revealing the subtle yet critical interplay of forces that govern molecular recognition.
Comparative Crystallographic Analysis of Analogs
| Parameter | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[1][2] | 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate[3] |
| Chemical Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₁ClN₄O₄ | C₁₁H₁₁N₃O₃ | C₁₃H₁₅N₃O₄S |
| Crystal System | Not Reported | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Not Reported | P2₁/n | P2₁/c | P2₁/n |
| a (Å) | Not Reported | 8.5899(8) | 12.023(3) | 6.27869(7) |
| b (Å) | Not Reported | 10.2413(9) | 7.234(2) | 15.43607(12) |
| c (Å) | Not Reported | 15.6633(14) | 12.723(3) | 15.27141(13) |
| β (˚) | Not Reported | 96.5415(13) | 107.89(3) | 96.2633(9) |
| Volume (ų) | Not Reported | 1369.0(2) | 1050.5(5) | 1471.24(2) |
| Dihedral Angle (Pyrazole-Phenyl) | Not Reported | 53.58(4)° | 52.34(7)° | 77.48(3)° |
Key Structural Insights:
-
Influence of Phenyl Substituents: The dihedral angle between the pyrazole and the phenyl ring is a critical conformational parameter. In the chloro-nitro analog, this angle is 53.58(4)°.[1][2] A similar twist is observed in the methoxy-substituted analog (52.34(7)°). This significant twist is likely due to steric hindrance between the phenyl ring and the substituents on the pyrazole core. The bulky tosyl group in the sulfonyl analog results in an even larger dihedral angle of 77.48(3)°, indicating a more pronounced out-of-plane orientation of the phenyl ring.[3] This conformational flexibility can have a profound impact on how the molecule fits into a receptor's binding pocket.
-
Hydrogen Bonding Networks: A common feature in these structures is the presence of intramolecular N-H···O hydrogen bonds between the 5-amino group and the carbonyl oxygen of the ethyl carboxylate group. This interaction contributes to the planarity of the pyrazole-substituent system. Intermolecular hydrogen bonds, such as N-H···N and N-H···O, play a crucial role in stabilizing the crystal lattice, often leading to the formation of one-dimensional tapes or more complex three-dimensional networks.[1][2]
-
π-π Stacking: In some analogs, π-π stacking interactions between the pyrazole and phenyl rings of adjacent molecules contribute to the overall stability of the crystal packing. The presence and geometry of these interactions are highly dependent on the nature and position of the substituents on the phenyl ring.
Experimental Protocol: A Guide to Synthesis and Crystallization
The following is a representative protocol for the synthesis and crystallization of an analog, based on the reported procedure for ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.[1]
Synthesis:
-
Reaction Setup: A mixture of 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmol), phosphoric acid (2.0 mmol), and absolute ethanol (100 ml) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for five hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated by rotary evaporation to a volume of approximately 20 ml.
-
Precipitation: The concentrated solution is then cooled in an ice bath, and cold water is added to precipitate the crude product.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield the ethyl ester derivative.
Crystallization for X-ray Diffraction:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent system. For the chloro-nitro analog, a mixture of ethanol and water (85:15) was found to be effective.[1]
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature to allow for slow evaporation of the solvent.
-
Crystal Growth: Over a period of several days to weeks, single crystals of suitable quality for X-ray diffraction should form.
-
Crystal Mounting and Data Collection: A well-formed single crystal is carefully mounted on a goniometer head and placed in an X-ray diffractometer for data collection.
Visualizing the Workflow and Molecular Interactions
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, crystallization, and X-ray crystal structure analysis of pyrazole analogs.
Caption: Key intermolecular and intramolecular interactions observed in the crystal structures of pyrazole analogs.
Conclusion and Future Directions
The comparative crystallographic analysis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate analogs provides invaluable information for medicinal chemists. The data clearly demonstrates how substitutions on the N1-phenyl ring directly influence molecular conformation and crystal packing through a delicate balance of steric and electronic effects. Understanding these structural nuances is critical for the rational design of new pyrazole-based therapeutic agents with improved efficacy and specificity. Future work should focus on obtaining the crystal structure of the 4-nitro analog to complete this comparative analysis and further elucidate the structure-activity relationships within this important class of compounds.
References
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazole-4-carboxylate Derivatives
Introduction: The Privileged Scaffold of 1-Phenyl-1H-pyrazole-4-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their ability to interact with a wide array of biological targets. The 1-phenyl-1H-pyrazole-4-carboxylate core is a prime example of such a scaffold, demonstrating remarkable versatility and therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data and detailed protocols.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs.[2] Its unique electronic properties and conformational flexibility allow for diverse interactions with biological macromolecules. The addition of a phenyl group at the N1 position and a carboxylate moiety at the C4 position creates a versatile template for further functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the intricate interplay between a compound's structure and its biological activity is paramount in the rational design of new and more effective therapeutic agents.
Dissecting the Structure-Activity Relationship: A Multifaceted Approach
The biological activity of 1-phenyl-1H-pyrazole-4-carboxylate derivatives can be systematically modulated by strategic modifications at three key positions: the N1-phenyl ring, the C3/C5 positions of the pyrazole core, and the C4-carboxylate moiety. The following sections will explore the impact of these modifications on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Derivatives of the 1-phenyl-1H-pyrazole-4-carboxylate scaffold have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[3][4]
Key SAR Insights for Anticancer Activity:
-
N1-Phenyl Ring Substitution: The nature and position of substituents on the N1-phenyl ring are critical determinants of anticancer potency. Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), can enhance activity. For instance, some studies have shown that a 4-sulfamoylphenyl group at the N1 position leads to potent carbonic anhydrase inhibitors with anticancer properties.[5]
-
C3-Position Substitution: The introduction of various aryl or heteroaryl groups at the C3 position of the pyrazole ring significantly influences anticancer activity. For example, a thiophen-3-yl group at this position has been shown to yield compounds with notable growth inhibitory effects on cancer cell lines.[6]
-
C4-Carboxylate Modification: Conversion of the carboxylic acid at the C4 position into amides or esters often leads to enhanced anticancer activity and improved cell permeability. Amide derivatives, in particular, have shown promising results. For example, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have exhibited potent antiproliferative activity against various cancer cell lines.[3] A study on 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivatives found that incorporating a 4-benzyl-piperidine or a 4-trifluoromethylphenyl piperazine at the amide nitrogen resulted in significant growth inhibitory effects on Raji and HL60 cancer cells.[7]
Figure 1: Key SAR determinants for anticancer activity.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8] This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Key SAR Insights for Anti-inflammatory Activity:
-
N1-Phenyl Ring Substitution: The presence of a 4-sulfonamide or a 4-methanesulfonylphenyl group on the N1-phenyl ring is a classic feature of many selective COX-2 inhibitors, including the commercial drug Celecoxib. This moiety can form crucial hydrogen bonds within the active site of the COX-2 enzyme.
-
C3 and C5-Diaryl Substitution: The presence of two aryl groups at the C3 and C5 positions of the pyrazole ring is a common structural motif for potent COX-2 inhibition. The nature and substitution pattern of these aryl rings can significantly impact both potency and selectivity.
-
C4-Carboxylate Bioisosteres: While the carboxylate group can contribute to activity, its acidic nature can also lead to gastric irritation. Replacing the carboxylic acid with bioisosteric groups, such as esters or other non-acidic moieties, has been a successful strategy to develop potent and safer anti-inflammatory agents.[9]
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazole carboxylate deriva... preview & related info | Mendeley [mendeley.com]
A Comparative Efficacy Analysis: Pyrazole-Based Inhibitors Versus Existing Drugs
An In-Depth Technical Guide for Drug Development Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and frequent appearance in a wide range of clinically successful drugs.[1][2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, acting as both a hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets.[3] This guide provides a comprehensive, data-driven comparison of the efficacy of pyrazole-based inhibitors against established therapeutic agents, with a focus on the rigorous experimental methodologies required for their evaluation.
The Strategic Advantage of the Pyrazole Scaffold
Pyrazole derivatives have been successfully developed to treat a wide spectrum of diseases, from cancer and inflammation to erectile dysfunction.[2][4][5][6] Their success stems from the scaffold's ability to be readily functionalized, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties. A prominent area where pyrazole-based compounds have demonstrated profound impact is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]
Mechanism of Action: Targeting Dysregulated Signaling
Many cancers are driven by aberrant kinase activity. Pyrazole-based inhibitors are often designed to compete with ATP at the kinase's catalytic site, blocking downstream signaling pathways that promote cell proliferation and survival. For instance, p38 MAP kinase is a key mediator of cellular responses to inflammatory cytokines and stress, making it a critical target in inflammatory diseases and certain cancers.[7][8]
Caption: p38 MAP kinase signaling pathway and point of intervention.
Quantitative Efficacy Comparison
Objective evaluation of an inhibitor's efficacy relies on quantitative metrics. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.
The table below compares the cytotoxic activity of various pyrazole derivatives against established cancer cell lines, with doxorubicin, a conventional chemotherapy agent, as a reference.
| Compound Class | Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | Compound 43 | MCF7 (Breast Cancer) | 0.25 | [9] |
| Pyrazole Derivative | Compound 29 | HepG2 (Liver Cancer) | 10.05 | [9] |
| Pyrazole Derivative | Compound 42 | WM266.4 (Melanoma) | 0.12 | [4] |
| Pyrazole Derivative | Compound 42 | MCF-7 (Breast Cancer) | 0.16 | [4] |
| Conventional Drug | Doxorubicin | MCF7 (Breast Cancer) | 0.95 | [9] |
Expertise & Experience: Interpreting the Data The data clearly demonstrates that specifically substituted pyrazole derivatives can achieve significantly higher potency than standard chemotherapeutic agents. For example, compound 43 is nearly four times more potent than doxorubicin against the MCF7 breast cancer cell line.[9] Furthermore, the high potency of compound 42 against melanoma and breast cancer cell lines highlights the potential for developing highly targeted therapies.[4] This underscores the value of the pyrazole scaffold in generating lead compounds for optimization.
Self-Validating Experimental Protocols for Efficacy Determination
Trustworthiness in preclinical data is paramount. The following protocols represent a logical, tiered approach to inhibitor validation, from direct target engagement to cellular and in vivo efficacy.
In Vitro Kinase Assay: The Litmus Test of Inhibition
This assay provides the most direct evidence of target engagement by measuring the inhibition of purified kinase enzyme activity.
Causality Behind Experimental Choices: The goal is to isolate the interaction between the inhibitor and its target enzyme, free from the complexities of a cellular environment. Using a purified enzyme ensures that any observed inhibition is a direct result of the compound's action on the kinase. Non-radioactive, luminescence-based methods like the ADP-Glo™ assay are preferred for safety, sensitivity, and high-throughput screening compatibility.[10][11]
Detailed Step-by-Step Methodology (Luminescence-Based):
-
Reagent Preparation: Prepare serial dilutions of the pyrazole-based inhibitor and a reference inhibitor in a suitable buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of the purified kinase, its specific peptide substrate, and ATP.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the enzyme.
-
Initiation: Start the reaction by adding the ATP and substrate mixture to each well. Incubate for 1 hour at 30°C. The kinase will transfer phosphate from ATP to the substrate, generating ADP.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent. This enzyme converts the newly generated ADP back to ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to the amount of ADP generated (and thus, kinase activity).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Plot the data to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell Proliferation Assay: Assessing Cellular Impact
This assay determines if the inhibitor's enzymatic activity translates into a functional anti-proliferative effect in cancer cells.
Causality Behind Experimental Choices: An MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability and proliferation.[12][13] It provides a crucial link between target inhibition and a desired phenotypic outcome (i.e., stopping cancer cell growth).
Detailed Step-by-Step Methodology (MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole-based inhibitor and a reference drug. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its anti-proliferative effects.
-
MTT Addition: Add MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[12]
-
Solubilization: After a 2-4 hour incubation, add a detergent reagent (e.g., acidified isopropanol or DMSO) to solubilize the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model: The Preclinical Proving Ground
This is the ultimate preclinical test, evaluating a drug's efficacy and safety in a living biological system.
Causality Behind Experimental Choices: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of cancer therapeutics.[14][15] They bridge the critical gap between in vitro assays and human clinical trials, providing essential data on how a drug behaves in a complex physiological environment.[14][16]
Detailed Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Establishment: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, reference drug, pyrazole-based inhibitor). Administer the compounds via a clinically relevant route (e.g., oral gavage) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
Caption: Standard workflow for a cell line-derived xenograft study.
Authoritative Grounding & Conclusion
The evidence strongly supports the pyrazole scaffold as a highly productive starting point for the design of potent and selective inhibitors. The comparative data, when generated through the robust and validated experimental workflows described herein, allows for a clear and objective assessment of new chemical entities against existing drugs. Pyrazole-based inhibitors have consistently demonstrated superior potency in both biochemical and cell-based assays and have translated this success into in vivo preclinical models. This systematic approach to evaluation is critical for identifying the most promising candidates for advancement into clinical development, ultimately fueling the pipeline of next-generation targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. atcc.org [atcc.org]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. xenograft.org [xenograft.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
A Researcher's Guide to Validating the Antitumor Activity of Novel Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Derivatives
As Senior Application Scientists, our goal extends beyond mere data generation; we aim to build a robust, evidence-based narrative for every compound under investigation. This guide provides a comprehensive framework for the preclinical validation of a promising class of molecules: ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate derivatives. Pyrazole derivatives are a well-established class of heterocyclic compounds recognized for their broad pharmacological activities, including significant potential as anticancer agents.[1][2][3] Many have been shown to interact with various oncogenic targets, including critical kinases and tubulin, thereby disrupting cancer cell proliferation and survival.[1][2][4]
This document outlines a logical, multi-tiered validation workflow, from initial high-throughput in vitro screening to mechanistic deep dives and preliminary in vivo efficacy assessments. Each stage is designed to be a self-validating system, incorporating appropriate controls and orthogonal assays to ensure the scientific integrity and trustworthiness of the findings.
The Validation Workflow: A Strategic Overview
The journey from a newly synthesized compound to a viable preclinical candidate is a process of systematic de-risking. Our experimental design prioritizes a tiered approach, beginning with broad screening to identify promising candidates and progressively moving towards more complex, resource-intensive assays to characterize their specific mechanisms of action and in vivo relevance.
Caption: Strategic workflow for validating novel anticancer pyrazole derivatives.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial and most critical step is to determine the cytotoxic potential of the synthesized pyrazole derivatives against a panel of human cancer cell lines.[5][6] The objective is to quantify the concentration-dependent inhibitory effect of each compound and calculate its half-maximal inhibitory concentration (IC50), a key metric of potency.[5] To assess tumor selectivity, compounds are concurrently screened against a non-cancerous cell line.
We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density based on total cellular protein content.[7][8] This method is less prone to interference from metabolic confounders compared to tetrazolium-based assays like the MTT assay.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standard methodologies for high-throughput screening.[7][9][10]
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).
-
Compound Treatment: Treat cells with a range of concentrations of the pyrazole derivatives (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7][9]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]
-
Dye Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8][9]
-
Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK293 (Normal) | Selectivity Index (SI)¹ |
| EP-1 (Parent) | 15.2 | 18.5 | 12.8 | >100 | >6.5 |
| EP-1-F (Fluoro) | 1.8 | 2.5 | 1.5 | 85.4 | 47.4 |
| EP-1-Cl (Chloro) | 3.5 | 4.1 | 2.9 | 92.1 | 26.3 |
| EP-1-Me (Methyl) | 9.8 | 11.2 | 8.9 | >100 | >10.2 |
| Doxorubicin | 0.5 | 0.8 | 0.4 | 5.2 | 10.4 |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (HCT116 used for calculation). A higher SI indicates greater selectivity for cancer cells.
Interpretation: From this hypothetical data, the derivative EP-1-F emerges as the lead candidate. Its potency is significantly enhanced compared to the parent compound and it demonstrates a superior selectivity index compared to the standard chemotherapeutic, Doxorubicin, suggesting a potentially wider therapeutic window.
Phase 2: Unraveling the Mechanism of Action
Identifying a potent compound is only the first step. Understanding how it kills cancer cells is crucial for its further development. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[1][12]
A. Apoptosis Induction Analysis via Annexin V/PI Staining
During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify these early apoptotic cells by flow cytometry.[14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13] Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[14][15]
-
Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the lead compound (EP-1-F ) at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a known apoptosis inducer (e.g., Staurosporine) as controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]
B. Cell Cycle Analysis via Propidium Iodide Staining
Cancer is fundamentally a disease of uncontrolled cell proliferation, making the cell cycle a prime target for therapeutic intervention.[16] Flow cytometry with PI staining allows for the quantification of DNA content within a cell population.[12] Because cells have twice the amount of DNA in the G2/M phase compared to the G0/G1 phase, this technique can determine the proportion of cells in each phase of the cell cycle, revealing if a compound causes arrest at a specific checkpoint.[16][17]
Experimental Protocol: Cell Cycle Analysis
This protocol is a standard method for analyzing DNA content.[18]
-
Cell Culture and Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by drop-wise addition of ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 15-30 minutes at 37°C to ensure that only DNA is stained.[18]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.[18]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed on a histogram where the fluorescence intensity corresponds to DNA content.[17]
Data Presentation: Mechanistic Insights for EP-1-F on HCT116 Cells
Table 2: Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 94.5 | 3.1 | 2.4 |
| EP-1-F (1.5 µM) | 65.2 | 25.8 | 9.0 |
| EP-1-F (3.0 µM) | 38.1 | 42.5 | 19.4 |
Table 3: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| EP-1-F (1.5 µM) | 52.1 | 20.5 | 27.4 |
| EP-1-F (3.0 µM) | 48.9 | 15.3 | 35.8 |
Interpretation: The data strongly suggests that EP-1-F exerts its antitumor effect by inducing apoptosis in a dose-dependent manner. Furthermore, the compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, indicating that it likely interferes with mitotic progression.
Caption: Hypothetical target pathway for pyrazole derivatives causing G2/M arrest.
Phase 3: Preliminary In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex microenvironment of a tumor within a living organism.[19] Therefore, validating the efficacy of the lead candidate, EP-1-F , in an animal model is a critical step.[20][21] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used standard for preclinical evaluation.[20][22][23]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a standard approach for assessing antitumor activity in vivo.[22][24]
-
Animal Model: Use immunodeficient mice (e.g., NCr nu/nu or NOD/SCID).[22]
-
Tumor Cell Implantation: Subcutaneously implant HCT116 human colon cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[24]
-
Treatment Administration: Administer the lead compound EP-1-F (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume using calipers twice weekly and monitor animal body weight as an indicator of toxicity.[22][24] Tumor volume is calculated using the formula: (Length x Width²)/2.[22]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as the percentage difference in the mean tumor volume between the treated and control groups.
Data Presentation: In Vivo Efficacy of EP-1-F
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| EP-1-F (20 mg/kg) | 488 ± 95 | 61% | -2.1 |
Interpretation: The lead compound EP-1-F demonstrates significant antitumor activity in vivo, achieving a 61% tumor growth inhibition with minimal impact on the overall health of the animals, as indicated by the slight change in body weight. This result validates the in vitro findings and supports its advancement as a promising preclinical candidate. Agents that achieve greater than 60% TGI in such models are considered more likely to show a response in clinical settings.[23]
Conclusion
This comprehensive validation guide illustrates a rigorous, evidence-based pathway for evaluating novel this compound derivatives. Through a strategic combination of in vitro cytotoxicity screening, detailed mechanistic analysis, and in vivo efficacy testing, we can confidently identify and characterize promising anticancer agents. The hypothetical data for the derivative EP-1-F showcases a compound with high potency, favorable selectivity, a clear mechanism of action involving apoptosis induction and G2/M cell cycle arrest, and significant tumor growth inhibition in vivo. This structured approach ensures scientific integrity and provides the critical data necessary to justify further investment in preclinical and clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. scispace.com [scispace.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanocellect.com [nanocellect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. noblelifesci.com [noblelifesci.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. karger.com [karger.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles for Medicinal and Agrochemical Research
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 5-aminopyrazoles, a scaffold of paramount importance in drug discovery and agrochemical development. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each route, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole nucleus is a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows it to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with various biological targets. From blockbuster drugs like the COX-2 inhibitor Celecoxib (which, while not a 5-aminopyrazole itself, features a pyrazole core synthesized from similar principles) to potent kinase inhibitors in oncology and insecticides like Fipronil, the utility of this scaffold is vast and well-documented.[1] The choice of synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost-effectiveness, and the accessible chemical space for substitution patterns.
This guide will compare four principal synthetic strategies:
-
The Classical Condensation of β-Ketonitriles with Hydrazines
-
Condensation of α,β-Unsaturated Nitriles with Hydrazines
-
The Thorpe-Ziegler Cyclization of Dinitriles
-
Modern Multicomponent Reactions (MCRs)
The Classical Route: Condensation of β-Ketonitriles with Hydrazines
This is the most established and versatile method for synthesizing 5-aminopyrazoles.[1] The reaction proceeds by the condensation of a 1,3-dielectrophilic β-ketonitrile with a hydrazine derivative.
Mechanistic Insight & Causality
The reaction mechanism is a straightforward condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine (the terminal NH2 in monosubstituted hydrazines) initiates a nucleophilic attack on the electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate, which can sometimes be isolated.[1] Subsequently, an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the nitrile carbon leads to cyclization, followed by tautomerization to yield the aromatic 5-aminopyrazole ring.
Caption: Workflow for 5-aminopyrazole synthesis from β-ketonitriles.
Experimental Choices & Regioselectivity: The primary challenge in this synthesis arises when using unsymmetrically substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), leading to the potential for two regioisomeric products (1,3- and 1,5-disubstituted pyrazoles).
-
Acidic vs. Basic Conditions: The reaction conditions can significantly influence the regiochemical outcome. Acidic conditions often favor the formation of the 1,5-disubstituted-5-aminopyrazole, which is typically the thermodynamically more stable product.[1] Conversely, basic conditions can sometimes be used to favor the kinetic product.[1] For instance, cyclization of a specific enol ether with a hydrazine under acidic conditions yields the 5-aminopyrazole as the major product, while basic conditions completely reverse the regioselectivity to give the 3-aminopyrazole in 93% yield.[1]
Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from methodologies described for the condensation of β-ketonitriles.[2]
Materials:
-
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile) (1.45 g, 10 mmol)
-
Hydrazine hydrate (0.5 mL, ~10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (1.45 g) and ethanol (20 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add hydrazine hydrate (0.5 mL) dropwise to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile.
The Alkene Route: Condensation of α,β-Unsaturated Nitriles
This route utilizes an α,β-unsaturated nitrile bearing a leaving group (e.g., -OR, -SR, -NR2) at the β-position. This substrate serves as a synthetic equivalent of a β-ketonitrile.
Mechanistic Insight & Causality
The mechanism begins with a Michael-type conjugate addition of the hydrazine's terminal nitrogen to the electron-deficient double bond of the acrylonitrile derivative. This is followed by the elimination of the leaving group. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, similar to the classical route, to form the pyrazole ring.
Caption: Regioselectivity in synthesis from α,β-unsaturated nitriles.
Experimental Choices & Regioselectivity: This method presents a significant challenge and opportunity in controlling regioselectivity. The initial Michael addition can occur with either nitrogen atom of a substituted hydrazine.
-
Kinetic vs. Thermodynamic Control: Groundbreaking work has shown that regioselectivity can be precisely controlled.[3]
-
Thermodynamic Conditions: Neutral conditions at elevated temperatures (e.g., EtOH, 70 °C) allow the initial Michael adducts to equilibrate to the more stable isomer, leading predominantly to the 5-aminopyrazole .[3]
-
Kinetic Conditions: Basic conditions at low temperatures (e.g., EtONa in EtOH, 0 °C) trap the kinetically favored Michael adduct, leading to the formation of the less common 3-aminopyrazole .[3]
-
-
Microwave Irradiation: The use of microwave activation has been shown to dramatically reduce reaction times (e.g., from hours to minutes) without negatively impacting the regiochemical outcome determined by the catalyst system (acid vs. base).[3]
Experimental Protocol: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole
This protocol is based on the regiodivergent conditions reported by Bagley et al. for the synthesis of 5-aminopyrazoles.[3]
Materials:
-
3-Methoxyacrylonitrile (1.0 g, 12 mmol)
-
Phenylhydrazine (1.3 g, 12 mmol)
-
Toluene (20 mL)
-
Acetic Acid (AcOH) (catalytic)
-
Microwave reactor vials
Procedure (Thermodynamic Product - 5-Aminopyrazole):
-
In a microwave reactor vial, combine 3-methoxyacrylonitrile (1.0 g), phenylhydrazine (1.3 g), toluene (20 mL), and a catalytic amount of acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 5-amino-1-phenylpyrazole (Expected yield: ~90%).
The Intramolecular Route: Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine.[4] While more commonly used for synthesizing cyclic ketones after hydrolysis, it can be a powerful method for creating specific, often constrained, 5-aminopyrazole systems when one of the nitrile groups is part of a hydrazine-derived precursor.
Mechanistic Insight & Causality
The reaction is initiated by the deprotonation of a carbon α to one of the nitrile groups by a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide). The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group.[5] This cyclization forms an intermediate imine, which tautomerizes to the more stable enamine—the final 5-aminopyrazole product. The use of high-dilution conditions is often necessary to favor the intramolecular reaction over intermolecular polymerization.
Caption: Key steps in the Thorpe-Ziegler reaction for pyrazole synthesis.
Experimental Protocol: Conceptual Synthesis of a Fused 5-Aminopyrazole
A detailed, specific protocol for a simple 5-aminopyrazole via this route is less common. This conceptual protocol illustrates the key steps.
Materials:
-
A suitable dinitrile precursor (e.g., N-(cyanomethyl)-N-phenyl-2-cyanoacetamide) (10 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Toluene (high dilution, e.g., 200 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked flask under an inert atmosphere, equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Wash the sodium hydride dispersion with anhydrous hexane to remove mineral oil and suspend it in anhydrous THF (50 mL).
-
Dissolve the dinitrile precursor in anhydrous THF (150 mL) and add it to the dropping funnel.
-
Add the dinitrile solution dropwise to the stirred NaH suspension over several hours (to maintain high dilution).
-
After the addition is complete, gently heat the mixture to reflux for 2-4 hours to drive the cyclization to completion.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of ethanol, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Modern Route: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules like 5-aminopyrazoles.[6]
Mechanistic Insight & Causality
A common MCR for 5-aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, and a phenylhydrazine. The mechanism is a domino sequence:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic benzylidenemalononitrile intermediate.
-
Michael Addition: The phenylhydrazine then acts as a nucleophile, undergoing a Michael addition to the activated double bond of the Knoevenagel adduct.
-
Cyclization & Tautomerization: The resulting adduct rapidly undergoes an intramolecular cyclization via attack of the second hydrazine nitrogen on one of the nitrile groups, followed by tautomerization to yield the final, highly substituted 5-aminopyrazole-4-carbonitrile.
Caption: Domino sequence in the multicomponent synthesis of 5-aminopyrazoles.
Experimental Choices: The key to MCRs is often the choice of catalyst and solvent. Modern protocols emphasize green chemistry principles.
-
Catalysis: A wide range of catalysts can be employed, from simple bases like piperidine or DABCO to more sophisticated and recyclable systems like nano-copper immobilized on layered double hydroxides (LDH).[6][7]
-
Solvent: Many MCRs are optimized to run in environmentally benign solvents like water or ethanol, or even under solvent-free conditions, simplifying workup and reducing waste.[7][8]
Experimental Protocol: Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a green, catalyzed MCR methodology.[7]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Solvent: 1:1 mixture of Water/Ethanol (10 mL)
-
Catalyst: LDH@CuI nanocatalyst (0.05 g) or DABCO (10 mol%)[6][7]
Procedure:
-
In a 50 mL flask, combine the aldehyde (10 mmol), malononitrile (10 mmol), phenylhydrazine (10 mmol), and the catalyst.
-
Add the water/ethanol solvent mixture (10 mL).
-
Stir the mixture vigorously at a slightly elevated temperature (e.g., 55 °C) for the specified time (often as short as 15-30 minutes).[7] Monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using a heterogeneous catalyst, it can be removed by filtration.[7]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.
Comparative Performance Analysis
The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available resources. The following table summarizes key performance metrics based on published data.
| Synthetic Route | Typical Starting Materials | Key Advantages | Key Disadvantages | Typical Yields | Typical Conditions |
| β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | Versatile, well-established, good for diverse substitutions. | Regioselectivity can be an issue with substituted hydrazines; may require harsh conditions. | 70-95%[1][2] | Reflux in EtOH or AcOH, 2-16 h. |
| α,β-Unsaturated Nitrile Condensation | Activated Acrylonitriles, Hydrazines | Excellent control over regioselectivity (kinetic vs. thermodynamic). | Starting materials can be less accessible; requires precise condition control. | 85-95%[3] | Base/0°C (kinetic) or Neutral/70°C (thermodynamic), often with microwave. |
| Thorpe-Ziegler Cyclization | Dinitriles | Access to fused or constrained ring systems. | Requires strong base, inert atmosphere, and high dilution; limited substrate scope. | Variable, highly substrate-dependent. | NaH or LDA in anhydrous THF/Toluene, reflux. |
| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazines | High atom economy, operational simplicity, rapid, often uses green solvents. | Primarily yields 4-carbonitrile derivatives; substrate scope can be limited by the Knoevenagel step. | 85-96%[6][7] | Catalytic, H2O/EtOH, 50-60°C, 15-60 min. |
Disclaimer: Yields are representative and can vary significantly based on specific substrates, catalysts, and reaction scales. Direct comparison is challenging as data is compiled from different sources.
Conclusion and Future Outlook
While the classical condensation of β-ketonitriles remains a cornerstone of 5-aminopyrazole synthesis due to its versatility, modern methodologies offer compelling advantages. Multicomponent reactions represent the state-of-the-art for efficiency and green chemistry, particularly for generating libraries of 4-cyanopyrazoles. For researchers tackling the persistent challenge of regioselectivity, the tunable condensation of α,β-unsaturated nitriles provides an elegant and powerful solution. The Thorpe-Ziegler reaction, though more niche, remains a valuable tool for accessing unique molecular architectures.
The continued development of novel catalysts for MCRs and a deeper mechanistic understanding of regiocontrol will undoubtedly expand the synthetic chemist's toolkit, accelerating the discovery of next-generation pharmaceuticals and agrochemicals built upon the remarkable 5-aminopyrazole scaffold.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Covalent Binding of Pyrazole Derivatives to FGFR1
This guide provides a comprehensive comparison of pyrazole-based covalent inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cellular signaling and a validated target in oncology. We will delve into the experimental methodologies crucial for confirming and characterizing the covalent binding of these inhibitors, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.
The Rationale for Covalent Inhibition of FGFR1
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades regulating cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, often through gene amplification, mutations, or translocations, is a known driver in a variety of cancers.[2][3]
While traditional, reversible inhibitors have shown clinical promise, they can be limited by challenges such as short duration of action and the development of resistance, often through mutations in the kinase domain.[4][5] Covalent inhibitors offer a compelling alternative by forming a stable, irreversible bond with their target protein. This mode of action can lead to several pharmacological advantages, including:
-
Prolonged Target Inhibition: The irreversible nature of the bond can lead to a sustained pharmacodynamic effect that is decoupled from the inhibitor's pharmacokinetic profile.[6]
-
High Potency: By forming a covalent bond, these inhibitors can achieve a high degree of target occupancy, often at lower concentrations.[3]
-
Overcoming Resistance: Covalent inhibitors can be designed to be effective against certain drug-resistant mutants.[5][7]
Many covalent FGFR inhibitors, including those with a pyrazole scaffold, are designed to target a non-catalytic cysteine residue located in the P-loop of the FGFR kinase domain (Cys486 in FGFR1).[1][8] The electrophilic "warhead" on the inhibitor, commonly an acrylamide group, forms a covalent bond with the thiol group of this cysteine.
Comparative Analysis of Covalent Pyrazole Derivatives for FGFR1
Several pyrazole-based covalent inhibitors have been developed and characterized. Below is a comparison of some prominent examples, with a focus on their potency, selectivity, and the key experimental evidence supporting their covalent mechanism.
| Inhibitor | Target Cysteine | FGFR1 IC50 (nM) | Key Covalent Binding Evidence | Selectivity Profile | Reference |
| FIIN-1 | Cys486 | 9.2 | Mass Spectrometry, Biotin-Probe Labeling | Selective for FGFR family over c-Src, TNK1, and YES | [1] |
| FIIN-2 | P-loop Cysteine | 3.1 | Mass Spectrometry, X-ray Crystallography | Potent against FGFR1-4; also inhibits SRC and YES | [5][9][10] |
| TAS-120 (Futibatinib) | P-loop Cysteine | ~1.6-7.8 | Mass Spectrometry, X-ray Crystallography | Pan-FGFR inhibitor; also forms adducts with SRC | [9][10][11][12] |
| PRN1371 | Cys486 | 0.7 | Dialysis-based washout assays, X-ray Crystallography | Highly selective for FGFR family; does not form adducts with SRC | [2][3][9][10][13][14] |
| Compound 10h | Not specified | 46 | X-ray Crystallography | Pan-FGFR inhibitor; also active against V564F gatekeeper mutant | [4] |
Visualizing the FGFR1 Signaling Pathway and Covalent Inhibition
The following diagram illustrates the canonical FGFR1 signaling pathway and the point of intervention for covalent inhibitors.
Caption: FGFR1 signaling pathway and covalent inhibitor intervention.
Experimental Workflows for Assessing Covalent Binding
A multi-faceted approach is essential to definitively characterize the covalent binding of an inhibitor to FGFR1. Below are detailed protocols for key experimental workflows.
Workflow for Confirming Covalent Adduct Formation
This workflow combines intact protein mass spectrometry with peptide mapping to confirm covalent modification and identify the precise binding site.
Caption: Experimental workflow for confirming covalent binding.
Protocol 1: Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between the pyrazole derivative and FGFR1 by observing a mass increase in the protein corresponding to the molecular weight of the inhibitor.
Methodology:
-
Incubation:
-
Incubate recombinant human FGFR1 kinase domain (e.g., 1-5 µM) with a 5-10 fold molar excess of the pyrazole derivative in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT) for a defined period (e.g., 1-2 hours) at room temperature.
-
Include a vehicle control (e.g., DMSO) and a non-covalent, reversible analogue of the inhibitor if available.[5]
-
-
Sample Preparation:
-
Desalt the protein-inhibitor mixture using a C4 ZipTip or a similar reverse-phase chromatography method to remove non-covalently bound inhibitor and buffer components.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Analysis:
Protocol 2: Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residue (e.g., Cys486) on FGFR1 that is covalently modified by the pyrazole derivative.
Methodology:
-
Incubation and Denaturation:
-
Following incubation as described in Protocol 1, denature the protein sample by adding urea or guanidine hydrochloride to a final concentration of 6-8 M.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate the covalently modified cysteine from other cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration and add a protease, typically trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass modification on the target cysteine-containing peptide. The mass of the modification should correspond to the molecular weight of the pyrazole derivative.
-
Manual inspection of the MS/MS spectrum of the modified peptide can confirm the site of modification.
-
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that the pyrazole derivative can enter cells and bind to FGFR1 in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells expressing FGFR1 (e.g., cancer cell lines with FGFR1 amplification) to 70-80% confluency.
-
Treat the cells with varying concentrations of the pyrazole derivative or a vehicle control for a defined period.
-
-
Downstream Signaling Analysis (Western Blot):
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of downstream signaling proteins such as ERK (p-ERK).[15] A dose-dependent decrease in p-ERK levels indicates target engagement and inhibition of the FGFR1 signaling pathway.
-
-
Washout Experiment:
-
To demonstrate the durability of inhibition, treat cells with the covalent inhibitor for a short period (e.g., 2 hours), then wash the cells to remove unbound inhibitor.[15]
-
Culture the cells for an extended period (e.g., 2.5 hours or longer) in inhibitor-free media and then analyze downstream signaling. Sustained inhibition of signaling after washout is indicative of covalent binding.[15]
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[16]
-
Treat cells with the inhibitor, heat the cell lysate to various temperatures, and then quantify the amount of soluble FGFR1 at each temperature by Western blot or other means. Covalent binding will typically increase the thermal stability of FGFR1.[16]
-
Concluding Remarks
The assessment of covalent binding is a critical step in the development of targeted therapies. For pyrazole derivatives targeting FGFR1, a combination of mass spectrometry, biochemical assays, and cellular target engagement studies provides a rigorous and comprehensive approach to confirming their mechanism of action. The methodologies outlined in this guide offer a robust framework for researchers to characterize novel covalent inhibitors and to make informed decisions in the drug discovery process.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 1-(4-Nitrophenyl) vs. 1-Phenyl Pyrazole Analogs
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the biological activities of pyrazole analogs substituted with a 1-(4-nitrophenyl) moiety versus a 1-phenyl group. Drawing upon experimental data from peer-reviewed literature, we will explore how the strategic addition of a nitro group fundamentally alters the therapeutic potential of the pyrazole scaffold across antimicrobial, anticancer, and anti-inflammatory applications.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in drug discovery.[1][2] Their unique chemical properties, including their aromaticity and ability to participate in various non-covalent interactions, make them "privileged scaffolds." This means they can bind to a wide range of biological targets, leading to diverse pharmacological activities.[3] Well-known drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant feature a pyrazole core, underscoring its therapeutic importance.[4][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling medicinal chemists to fine-tune its biological profile. A critical point of modification is the N1 position, where the nature of the substituent can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide focuses on one such crucial modification: the comparison between an unsubstituted phenyl ring and a phenyl ring activated by a 4-nitro group.
The Decisive Modification: Phenyl vs. 4-Nitrophenyl Substitution
The difference between a 1-phenyl pyrazole and a 1-(4-nitrophenyl) pyrazole is a single, strategically placed nitro (-NO2) group. However, this modification imposes profound electronic and steric changes on the molecule.
-
1-Phenyl Group: A standard aromatic substituent that contributes to the molecule's lipophilicity and can engage in π-π stacking interactions with biological targets.
-
1-(4-Nitrophenyl) Group: The nitro group at the para-position is a potent electron-withdrawing group (EWG) . It pulls electron density from the phenyl ring through resonance and inductive effects. This has several consequences:
-
Altered Electron Distribution: It changes the partial charges across the entire molecule, potentially creating new interaction points for hydrogen bonding or dipole-dipole interactions with a target receptor.
-
Increased Polarity: The nitro group increases the molecule's overall polarity, which can affect its solubility and membrane permeability.
-
Enhanced Electrophilicity: The nitro group can act as a center for electrophilic attacks, which can be crucial for certain binding mechanisms.
-
Caption: Core structures and the key electronic effects of the 4-nitro substituent.
Comparative Bioactivity Analysis: The Impact of the Nitro Group
Experimental evidence suggests that the addition of the 4-nitro group is not a trivial substitution but a key determinant of biological activity, often leading to enhanced potency.
Antimicrobial Activity
In the search for new antimicrobial agents, the 4-nitrophenyl moiety has proven to be a valuable addition to the pyrazole scaffold. The electron-deficient nature of the nitrophenyl ring appears to enhance interactions with microbial targets.
One study synthesized a series of novel pyrazole derivatives and found that compounds bearing a 4-nitrophenyl group exhibited significant antimicrobial activity.[4][6] For instance, a pyrazole derivative featuring a 4-nitrophenyl group, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[4][6] This potency was superior to the standard drug Ciprofloxacin in some cases. Further research on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehydes showed that these compounds have a pronounced effect on strains of S. aureus, E. coli, and fungi of the genus Candida, making them promising for the development of new antimicrobial agents.[7] Another study reported that a nitro-aromatic pyrazoline derivative possessed the best antimicrobial activity against Penicillium chrysogenum and Pseudomonas aeruginosa within its tested series.
Table 1: Comparative Antimicrobial Activity
| Compound Class | Organism | Bioactivity (MIC) | Reference |
|---|---|---|---|
| 1-(4-Nitrophenyl) Pyrazole Analog | Streptococcus epidermidis | 0.25 µg/mL | [4][6] |
| 1-(4-Nitrophenyl) Pyrazole Analog | Escherichia coli | 0.25 µg/mL | [4] |
| 1-(4-Nitrophenyl) Pyrazole Analog | Aspergillus niger | 1 µg/mL | [4][6] |
| Standard Drug (Ciprofloxacin) | E. coli | 0.5 µg/mL | [4] |
| Standard Drug (Clotrimazole) | A. niger | 2 µg/mL |[4] |
Anticancer Activity
The development of pyrazole-based anticancer agents is an active area of research.[8][9] The inclusion of a 4-nitrophenyl group has been explored as a strategy to enhance cytotoxicity against various cancer cell lines.
For example, a series of pyrazole–thiadiazole hybrids were synthesized from a 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole precursor.[10] These compounds were evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The results indicated that the nitrophenyl-containing pyrazoles served as effective scaffolds for generating potent anticancer agents. Similarly, studies on other heterocyclic systems have implied that lipophilic and electron-withdrawing groups, such as chloro- and by extension nitro- groups, are beneficial for cytotoxic activity.[11]
Anti-inflammatory Activity
Perhaps the most pronounced effect of the 4-nitro substitution is observed in the context of anti-inflammatory activity. Several studies highlight that the electron-withdrawing nature of the nitro group significantly enhances the compound's ability to modulate inflammatory pathways.
A review of pyrazole derivatives noted that in one series of fluorinated pyrazole chalcones, the presence of a nitro group considerably increased the anti-inflammatory activity.[12] In a direct experimental example, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated superior anti-inflammatory effects when compared to the standard drug Diclofenac sodium in an in vivo carrageenan-induced paw edema model.[4][6] In silico docking studies have further supported these findings, indicating that pyrazole derivatives with nitro groups have excellent potential as anti-inflammatory agents, with the nitro group often serving as a key center for electrophilic interactions with target enzymes like Cyclooxygenase (COX).
Experimental Methodologies: A Validated Approach
To ensure the trustworthiness and reproducibility of the data presented, the following are standardized, step-by-step protocols for key biological assays used to evaluate these pyrazole analogs. The choice of these assays is based on their prevalence in the cited literature and their reliability in providing quantitative, comparative data.
Caption: General workflow for the comparative evaluation of pyrazole analogs.
In Vitro Antimicrobial Susceptibility (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) is run in parallel as a reference.[13]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity and proliferation of cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of ~1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at ~570 nm. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated by plotting absorbance against compound concentration.
Conclusion and Future Perspectives
The collective evidence strongly indicates that the substitution of a 1-phenyl group with a 1-(4-nitrophenyl) group is a highly effective strategy for enhancing the biological activity of pyrazole analogs. The potent electron-withdrawing nature of the 4-nitro group fundamentally alters the molecule's electronic profile, often leading to improved potency in antimicrobial, anticancer, and particularly anti-inflammatory applications.[12] While the available literature provides compelling evidence, future research should focus on the synthesis and side-by-side testing of matched molecular pairs (i.e., a 1-phenyl analog and its exact 4-nitrophenyl counterpart) against a broad panel of biological targets. This approach will provide definitive quantitative data and further elucidate the precise structure-activity relationships, paving the way for the rational design of next-generation pyrazole-based therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, grounding procedural instructions in the chemical principles that dictate them. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally related pyrazole and nitrophenyl compounds to establish a robust and safe disposal framework.
Core Safety Profile & Hazard Assessment
Before any handling or disposal, a thorough understanding of the potential hazards is critical. The structure of this compound contains two key moieties that inform its risk profile: the pyrazole core and the 4-nitrophenyl group.
-
Pyrazole Derivatives: Many functionalized pyrazoles are known to cause skin, eye, and respiratory irritation.[1][2][3]
-
Aromatic Nitro Compounds: The presence of the 4-nitrophenyl group is of significant concern. Aromatic nitro compounds can be toxic, harmful if swallowed or in contact with skin, and may possess thermal instability.[4][5] They can also react violently with strong oxidizing agents, bases, and reducing agents.[5]
Therefore, this compound must be treated as hazardous chemical waste .[4][6] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited as it can lead to environmental contamination.[6][7]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a fully buttoned laboratory coat.[4][5][7]
-
Ventilation: All handling and waste packaging should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the inhalation of dust or vapors.[4][8]
-
Emergency Access: Ensure an emergency eyewash station and safety shower are readily accessible.[4]
Step-by-Step Disposal Protocol
This protocol is designed to comply with general hazardous waste regulations as outlined by agencies like the U.S. Environmental Protection Agency (EPA).[9] Always consult with your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.[10]
Step 1: Waste Identification and Segregation
-
Classification: Classify all waste containing this compound as hazardous waste. This includes unused pure compounds, reaction mixtures, contaminated labware (e.g., weighing papers, pipette tips), and contaminated PPE.
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes.[4] Given the reactivity of nitrophenyl compounds, it is crucial to keep this waste separate from strong oxidizing agents, bases, and reducing agents.[2][5]
Step 2: Containerization
-
Container Choice: Use a designated, leak-proof waste container that is chemically compatible with the compound.[6][9] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition and have a secure, screw-top lid.[4]
-
Collection:
Step 3: Labeling
-
Regulatory Compliance: The waste container must be clearly labeled with the words "Hazardous Waste ".[6][11]
-
Content Identification: The label must include the full chemical name: "this compound" and list any other components in the waste mixture.[6]
-
Hazard Communication: Include appropriate hazard warnings. While specific GHS pictograms for this compound are not established, based on analogous structures, relevant warnings would include those for skin/eye irritation, acute toxicity, and respiratory irritation.[1][3]
Step 4: Storage and Accumulation
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area must be under the control of laboratory personnel.[12]
-
Conditions: The storage area should be secure, well-ventilated, and away from heat sources or ignition.[6] Keep the container tightly closed except when adding waste.[4] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste through your institution's EHS department or a licensed professional waste disposal service.[7][13] Do not transport hazardous waste yourself.
-
Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration in a licensed facility equipped with an afterburner and scrubber.[7][14]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your laboratory supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation if it is safe to do so.[4]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][8] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[4]
Data Summary and Disposal Workflow
The following table summarizes key information derived from structurally similar compounds to guide disposal decisions.
| Parameter | Information | Source Justification |
| Common Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin. | Based on GHS classifications for similar pyrazole and nitrophenol compounds.[1][4][15] |
| Primary Disposal Route | Incineration in a licensed hazardous waste facility. | Standard procedure for non-recyclable, hazardous organic chemicals.[7][8][14] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash. Do not mix with incompatible waste streams. | Prevents environmental contamination and dangerous chemical reactions.[4][6][7] |
| Container Type | Chemically resistant, sealable, and clearly labeled container. | Ensures safe containment and regulatory compliance.[6][9] |
| Key Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | The nitrophenyl group can react violently with these substances.[2][5] |
Disposal Decision Workflow
The following diagram outlines the essential workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 5-氨基-1-甲基吡唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. carlroth.com:443 [carlroth.com:443]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS No. 16459-34-0, for a related isomer). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every researcher, scientist, and drug development professional can operate with the highest degree of safety and confidence. This document is structured to explain not just the what, but the why behind each critical safety step.
Hazard Identification and Foundational Risk Assessment
Understanding the specific hazards of a compound is the bedrock of any safety protocol. Based on data for the closely related isomer, Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, this compound is classified as hazardous.[1] The primary risks stem from its form as a solid powder, which can be easily aerosolized, and its inherent chemical reactivity.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
The logical workflow for mitigating these risks involves a multi-layered approach, starting with an assessment that directly informs the selection of appropriate Personal Protective Equipment (PPE).
Caption: Hazard assessment workflow for selecting appropriate PPE.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. Engineering controls, such as a chemical fume hood, are the first line of defense, but appropriate PPE serves as the final, critical barrier between the researcher and the chemical.[2]
| PPE Category | Item Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 or EN166 compliant)[3][4] AND a full-face shield.[1] | Why: The compound is a serious eye irritant.[1] Goggles provide a seal against dust particles. A face shield is mandatory when handling the powder outside of a glovebox to protect against unexpected splashes or aerosolization during transfer.[3] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl or thicker nitrile glove. | Why: This compound causes skin irritation.[1] Butyl rubber offers excellent protection against nitro-compounds.[5] Double-gloving provides redundancy; the outer glove can be removed immediately after a task or suspected contamination, protecting the inner glove and preventing cross-contamination.[6] Always inspect gloves for tears before use.[7] |
| Body Protection | Flame-resistant, solid-front laboratory coat with tight-fitting knit cuffs. | Why: Protects skin and personal clothing from contamination.[3][4] A solid front and tight cuffs prevent dust from settling on the arms or torso.[6] The coat must remain fully buttoned at all times. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum). | Why: The compound is a respiratory tract irritant, and fine powders are easily inhaled.[1][3] All weighing and transfer operations of the solid must be conducted within a certified chemical fume hood to minimize exposure.[3][8] An N95 respirator provides an additional layer of protection against aerosolized particulates during these operations.[7] |
Operational Plan: From Preparation to Decontamination
Procedural discipline is as crucial as the equipment itself. The following steps ensure that the protective barrier provided by your PPE remains uncompromised.
Engineering Controls & Pre-Operation Setup
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace: The fume hood should be free of clutter. Only materials essential for the immediate procedure should be present.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station before handling the chemical.[3][4]
-
Prepare Waste Containers: Place a designated, labeled hazardous waste container within the fume hood for immediate disposal of contaminated items.
Step-by-Step PPE Donning and Doffing Sequence
The order of donning and doffing is designed to minimize cross-contamination. Doffing (removing) is the most critical phase where exposure can inadvertently occur.
Caption: The correct sequence for donning and doffing PPE.
Doffing Technique - The Self-Validating Protocol:
-
Outer Gloves: Remove the first layer of gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them immediately in the designated waste container inside the fume hood.[7]
-
Lab Coat: Remove the lab coat by rolling it down your arms and turning it inside out to contain any surface contamination.
-
Inner Gloves: With one gloved hand, grasp the palm of the other and peel the glove off. With the now-bare hand, slide your finger under the wrist of the remaining glove and peel it off from the inside.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[3][7]
Emergency and Disposal Plans
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: If not already worn, don the full PPE ensemble described in Section 2.
-
Contain: For a solid spill, do NOT use a dry cloth or create dust. Gently cover the spill with absorbent pads if available.
-
Clean-Up: Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[1][4] Avoid any actions that create dust.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Chemical and PPE Waste Disposal
All materials that come into contact with this compound are considered hazardous waste. This includes surplus chemical, contaminated gloves, weigh paper, pipette tips, and cleaning materials.
References
- 1. angenechemical.com [angenechemical.com]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
